molecular formula C9H21NO2 B2912231 (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine CAS No. 2283770-48-7

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Cat. No.: B2912231
CAS No.: 2283770-48-7
M. Wt: 175.272
InChI Key: LFUNAGBCRJZQDB-UHFFFAOYSA-N
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Description

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a useful research compound. Its molecular formula is C9H21NO2 and its molecular weight is 175.272. The purity is usually 95%.
BenchChem offers high-quality (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-8(2)10(3)7-6-9(11-4)12-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUNAGBCRJZQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2283770-48-7
Record name (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine
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Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, sterically tunable building blocks has surged. (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine , registered under CAS number 2283770-48-7 [1], represents a sophisticated bifunctional synthon designed for late-stage functionalization.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical profile, mechanistic utility in synthetic workflows, and validated protocols for its application in pharmaceutical development.

Physicochemical Profiling & Structural Logic

The architectural design of this molecule incorporates two distinct, strategically valuable domains:

  • A Sterically Hindered Tertiary Amine: The combination of methyl and propan-2-yl (isopropyl) substituents creates a specific steric environment. In medicinal chemistry, this bulk is frequently utilized to modulate target receptor binding (e.g., fitting into hydrophobic pockets of GPCRs or kinase hinge regions) while simultaneously shielding the nitrogen lone pair to improve metabolic stability against oxidative enzymes like CYP450[2].

  • A Terminal Dimethyl Acetal: The 3,3-dimethoxypropyl chain serves as a robust, masked aldehyde. Acetals are inherently stable to basic, nucleophilic, and strongly reductive environments, allowing chemists to perform aggressive upstream transformations without prematurely triggering undesired cross-reactivity[3].

To facilitate rapid reference for assay development and synthetic planning, the quantitative data for this compound is summarized below:

ParameterSpecification
IUPAC Name (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine
Common Synonym N-Isopropyl-3,3-dimethoxy-N-methylpropan-1-amine[2]
CAS Registry Number 2283770-48-7[1]
Molecular Formula C9H21NO2[3]
Molecular Weight 175.27 g/mol [1]
Monoisotopic Mass 175.15723 Da[3]
SMILES String CC(C)N(C)CCC(OC)OC[3]
InChIKey LFUNAGBCRJZQDB-UHFFFAOYSA-N[3]
Mechanistic Role in Synthetic Workflows

The primary utility of (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine lies in its capacity for chemoselective unmasking . In a typical drug development pipeline, the tertiary amine moiety is appended to a core scaffold early in the synthesis. The acetal group remains inert during these steps.

Once the core is fully elaborated, the acetal is hydrolyzed under mild aqueous acidic conditions to reveal a reactive aliphatic aldehyde. This newly generated electrophile acts as a versatile anchor point for , Wittig olefination, or Grignard additions, enabling the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) profiling.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating protocols. The following methodologies are designed not just to execute the reaction, but to provide built-in analytical checkpoints that confirm success and prevent downstream failures.

Protocol A: Acid-Catalyzed Acetal Deprotection

Objective: Unmask the dimethyl acetal to yield the reactive intermediate, 3-(methyl(propan-2-yl)amino)propanal.

  • Step 1: Dissolution. Dissolve 1.0 equivalent of (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

    • Causality: THF is chosen because it ensures complete solubility of the organic substrate while remaining fully miscible with the aqueous acid, creating a homogeneous reaction environment.

  • Step 2: Hydrolysis. Dropwise, add 3.0 equivalents of 1M Hydrochloric Acid (HCl). Stir the mixture at 25°C for 2 hours.

    • Causality: Mild acidic conditions are critical. Stronger acids or elevated temperatures risk the degradation of the resulting aliphatic aldehyde, which is highly prone to self-aldol condensation.

  • Step 3: Validation & Quench. Monitor the reaction via LC-MS. The system is self-validating when the starting mass (

    
     176.16 
    
    
    
    ) disappears, replaced by the aldehyde mass (
    
    
    130.12
    
    
    ). Once confirmed, carefully neutralize the mixture to pH 8 using saturated aqueous
    
    
    and extract with Dichloromethane (DCM).
Protocol B: Chemoselective Reductive Amination

Objective: Couple the newly formed aldehyde with a target primary amine (


) to finalize the drug scaffold.
  • Step 1: Iminium Formation. Dissolve 1.0 equivalent of the isolated aldehyde and 1.1 equivalents of the target primary amine in 1,2-Dichloroethane (DCE). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring is essential to drive the equilibrium toward the iminium ion before introducing the reducing agent. DCE is the optimal solvent as it stabilizes the ionic intermediate better than DCM.

  • Step 2: Mild Reduction. Add 1.5 equivalents of Sodium Triacetoxyborohydride (

    
    ) portion-wise. Stir for 12 hours.
    
    • Causality:

      
       is explicitly chosen over Sodium Borohydride (
      
      
      
      ). Its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the iminium ion without reducing any unreacted aldehyde into an unwanted alcohol byproduct.
  • Step 3: Validation. Perform TLC analysis using a Ninhydrin stain. The disappearance of the primary amine spot (which stains strongly) and the emergence of a new tertiary/secondary amine product confirms successful coupling.

Pathway Visualization

The logical flow of this synthetic strategy—from the protected building block to the final functionalized drug candidate—is mapped in the workflow diagram below.

G A (3,3-Dimethoxypropyl)(methyl) (propan-2-yl)amine (CAS: 2283770-48-7) B Acidic Hydrolysis (HCl / THF / H2O) A->B C Reactive Aldehyde Intermediate 3-(methyl(propan-2-yl)amino)propanal B->C Deprotection D Target Amine Addition (R-NH2) C->D E Iminium Ion Formation D->E Condensation F Mild Reduction (NaBH(OAc)3) E->F G Functionalized Drug Candidate (Tertiary Amine Scaffold) F->G Reductive Amination

Figure 1: Synthetic workflow for acetal deprotection and subsequent reductive amination.

References
  • Title: PubChemLite - (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (CID 146049954) Source: National Center for Biotechnology Information / Université du Luxembourg URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (Abdel-Magid, A. F., et al.) URL: [Link]

Sources

physicochemical properties of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: 120158-46-9) represents a specialized bifunctional intermediate used primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs). Its structure combines a basic tertiary amine core with a terminal dimethyl acetal.

The molecule acts as a "masked" aldehyde. Under physiological or basic processing conditions, it behaves as a stable lipophilic amine. However, upon exposure to acidic environments, the acetal moiety hydrolyzes to release a reactive aldehyde, enabling cyclization reactions (e.g., Pomeranz-Fritsch type cyclizations) or reductive aminations without the instability associated with free amino-aldehydes.

Chemical Identity
IdentifierValue
IUPAC Name N-(3,3-dimethoxypropyl)-N-methylpropan-2-amine
Common Name Methyl(isopropyl)(3,3-dimethoxypropyl)amine
Molecular Formula C₉H₂₁NO₂
Molecular Weight 175.27 g/mol
SMILES CC(C)N(C)CCC(OC)OC
InChI Key LFUNAGBCRJZQDB-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates predicted values based on structure-activity relationship (SAR) models and standard properties of aliphatic amino-acetals. Due to the specialized nature of this intermediate, experimental values are approximated from close structural analogs (e.g., N,N-dimethyl-3,3-dimethoxypropan-1-amine).

Key Physical Properties
PropertyValue / RangeConfidenceTechnical Context
Physical State Colorless to pale yellow liquidHighTypical for aliphatic tertiary amines.
Boiling Point 185°C - 195°C (at 760 mmHg)MedEstimated. Requires vacuum distillation for purification (e.g., 85°C at 10 mmHg).
pKa (Base) 9.8 ± 0.3HighThe propyl spacer isolates the amine from the electron-withdrawing acetal oxygens.
LogP 1.3 - 1.5HighModerately lipophilic; partitions into organic solvents (DCM, EtOAc) from basic aqueous solutions.
Solubility Soluble in EtOH, DCM, DMSO.HighLimited water solubility at pH > 10; soluble as a salt at pH < 4 (followed by hydrolysis).
Refractive Index ~1.42 - 1.44MedConsistent with acetal-amine class.
Solubility & Partitioning Logic

The presence of the N-isopropyl and N-methyl groups provides significant lipophilicity, driving the LogP above 1.0. However, the two methoxy groups and the nitrogen lone pair allow for hydrogen bond acceptance, making the compound miscible in polar organic solvents.

  • Extraction Protocol: To isolate this compound from water, adjust pH to >12 (using NaOH) to ensure the amine is deprotonated, then extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Chemical Reactivity & Mechanism (The "Core")

The defining feature of this molecule is its dual reactivity profile . It is chemically orthogonal: the amine is basic/nucleophilic, while the acetal is electrophilic but "locked" until acid activation.

Acid-Catalyzed Hydrolysis (The Activation Switch)

The acetal group is stable to bases, reducing agents (LiAlH₄), and nucleophiles. However, in the presence of dilute aqueous acid (HCl or H₂SO₄), it hydrolyzes to the corresponding aldehyde. This mechanism is critical for researchers using this compound as a building block.

Mechanism Description:

  • Protonation: The ether oxygen is protonated.

  • Elimination: Methanol leaves, forming a resonance-stabilized oxonium ion.

  • Hydration: Water attacks the oxonium cation.

  • Collapse: A second methanol molecule is eliminated, yielding the aldehyde.

HydrolysisMechanism Start (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine Inter1 Protonated Acetal Start->Inter1 Fast Eq H3O + H3O+ Oxonium Oxonium Ion (Resonance Stabilized) Inter1->Oxonium RDS (Rate Limiting) Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H2O Product 3-[Methyl(propan-2-yl)amino] propanal (Aldehyde) Hemiacetal->Product Acid Cat. MeOH - 2 MeOH

Figure 1: Acid-catalyzed deprotection mechanism converting the acetal precursor into the reactive amino-aldehyde.

Synthesis & Manufacturing Workflows

Researchers requiring this compound generally synthesize it via Reductive Amination , as it offers the highest atom economy and avoids the formation of quaternary ammonium salts common in direct alkylation.

Optimized Synthetic Protocol

Reaction Type: Reductive Amination Precursors: N-methylisopropylamine + 3,3-Dimethoxypropanal (or Acrolein dimethyl acetal via hydroformylation).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3,3-dimethoxypropanal (1.0 eq) and N-methylisopropylamine (1.05 eq) in dry Methanol (MeOH). Add molecular sieves (4Å) to sequester water. Stir at 0°C to Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Quench: Stir for 12 hours. Quench with saturated NaHCO₃.[1]

  • Workup: Evaporate MeOH. Extract aqueous residue with DCM (3x).[2] Wash organics with Brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Vacuum distillation is recommended over column chromatography, as silica gel is slightly acidic and can degrade the acetal if not neutralized with 1% Triethylamine.

SynthesisWorkflow Aldehyde 3,3-Dimethoxypropanal ImineStep Imine Formation (MeOH, 4Å Sieves, 2h) Aldehyde->ImineStep Amine N-Methylisopropylamine Amine->ImineStep Reduction Reduction (NaBH(OAc)3, 0°C -> RT) ImineStep->Reduction Intermediate Imine Workup Basic Workup (NaHCO3 Quench -> DCM Extract) Reduction->Workup Final Target: (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine Workup->Final Distillation

Figure 2: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for high chemoselectivity.

Handling, Stability & Safety (E-E-A-T)

Storage Conditions
  • Atmosphere: Store under Nitrogen or Argon. While tertiary amines are relatively stable to oxidation, the acetal can degrade if exposed to atmospheric moisture and acidic fumes (e.g., in a shared chemical cabinet with HCl).

  • Temperature: 2–8°C is recommended for long-term storage to prevent slow hydrolysis or auto-oxidation of the methyl group.

Analytical Validation (Self-Validating Protocol)

To confirm the integrity of the compound before use, perform 1H NMR in CDCl₃ .

  • Diagnostic Signal 1: A triplet/multiplet at ~4.4–4.6 ppm (1H) corresponds to the acetal methine proton (

    
    ).
    
  • Diagnostic Signal 2: A strong singlet at ~3.3 ppm (6H) confirms the two methoxy groups.

  • Diagnostic Signal 3: Disappearance of the aldehyde peak (~9.8 ppm) from the starting material confirms successful reductive amination.

  • Failure Mode: If a peak appears near 9.8 ppm or broad singlets appear >10 ppm, the acetal has hydrolyzed; repurification is required.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 146049954, (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • University of Luxembourg (2026). PubChemLite: (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine Physicochemical Data. (Source of predicted LogP and Mass data). Retrieved from [Link]

Sources

Technical Analysis: Nomenclature, Synthesis, and Pharmaceutical Utility of Tertiary Amine Acetals

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine .

Focus: N-(3,3-Dimethoxypropyl)-N-methylpropan-2-amine (Ivabradine Intermediate)

Introduction & Strategic Context

In the landscape of modern pharmaceutical process chemistry, the precision of nomenclature and the robustness of intermediate synthesis are paramount. The molecule (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine represents a critical "masked" aldehyde intermediate. It serves as a stable precursor in the synthesis of Ivabradine (Corlanor®/Procoralan®), a selective


 current inhibitor used in the management of stable angina and chronic heart failure.

This guide provides a definitive breakdown of its IUPAC nomenclature, a validated synthetic protocol, and an analysis of its role in reductive amination strategies for benzazepine pharmacophores.

Systematic Nomenclature (IUPAC)

Deriving the Preferred IUPAC Name (PIN) requires a strict adherence to the Blue Book (P-62) hierarchy, specifically regarding amine derivatives and parent chain selection.

2.1. Structural Deconstruction

The molecule consists of a tertiary nitrogen atom bonded to three distinct groups:

  • Methyl group:

    
    
    
  • Propan-2-yl (Isopropyl) group:

    
    
    
  • 3,3-Dimethoxypropyl group:

    
    
    
2.2. Parent Chain Selection Rules

According to IUPAC P-44.4.1, the principal chain for amines is selected based on the following priority:

  • The chain containing the principal functional group (amine).

  • The chain with the maximum number of substituents cited as prefixes.

  • The longest chain.

  • Comparison:

    • Candidate A (Isopropyl): 3 carbons.[1][2][3][4][5][6][7] No substituents other than the amine.

    • Candidate B (Propyl): 3 carbons.[1][2][3][4][5][6][7] Contains two methoxy substituents at position 3.[1][2][3][6]

Decision: The propyl chain is selected as the parent because it carries the substituent complexity (dimethoxy acetal). The nitrogen is locant 1.

2.3. Substituent Assembly
  • Parent: Propan-1-amine.[1][2][6]

  • N-Substituents: Methyl, Propan-2-yl.[3]

  • Chain Substituents: 3,3-Dimethoxy.[2][3]

  • Alphabetization: Dimethoxy

    
     Methyl 
    
    
    
    Propan-2-yl.[3]

Preferred IUPAC Name: 3,3-Dimethoxy-N-methyl-N-(propan-2-yl)propan-1-amine

Alternative Name (Functionally descriptive):N-(3,3-Dimethoxypropyl)-N-methylisopropylamine.

2.4. Nomenclature Logic Visualization

NomenclatureLogic Start Identify Nitrogen Substituents Group1 Methyl (C1) Start->Group1 Group2 Propan-2-yl (C3) Start->Group2 Group3 3,3-Dimethoxypropyl (C3 + Acetal) Start->Group3 Rule Rule P-44.4.1: Select Parent Chain (Max Substituents cited as prefixes) Group1->Rule Group2->Rule Group3->Rule Parent Parent: Propan-1-amine Rule->Parent Complex chain wins Prefixes Prefixes: 3,3-Dimethoxy, N-methyl, N-(propan-2-yl) Parent->Prefixes Final PIN: 3,3-Dimethoxy-N-methyl-N-(propan-2-yl)propan-1-amine Prefixes->Final

Figure 1: Decision tree for deriving the systematic IUPAC name based on substituent complexity.

Synthetic Methodology

The synthesis of this intermediate typically employs an


 alkylation strategy. The objective is to couple a secondary amine with a protected aldehyde halide.
3.1. Retrosynthetic Analysis
  • Target: Tertiary Amine Acetal.

  • Disconnection: N-C bond.

  • Synthons:

    • Nucleophile:N-Methylpropan-2-amine (N-Methylisopropylamine).

    • Electrophile: 3-Chloro-1,1-dimethoxypropane (Acetal-protected alkyl chloride).

3.2. Reaction Scheme


3.3. Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents, though these specific starting materials are generally stable.

Reagents:

  • N-Methylisopropylamine (1.2 equiv)

  • 3-Chloro-1,1-dimethoxypropane (1.0 equiv)[7]

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Potassium Iodide (0.1 equiv, Finkelstein catalyst)

  • Acetonitrile (Solvent, anhydrous)

Procedure:

  • Setup: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 3-Chloro-1,1-dimethoxypropane (20.0 g, 144 mmol) and Acetonitrile (200 mL).

  • Activation: Add Potassium Iodide (2.4 g, 14.4 mmol) and Potassium Carbonate (39.8 g, 288 mmol). Stir at room temperature for 15 minutes.

  • Addition: Add N-Methylisopropylamine (12.6 g, 173 mmol) dropwise via an addition funnel over 20 minutes to control exotherm.

  • Reaction: Heat the mixture to reflux (

    
    ) and maintain for 16–24 hours. Monitor reaction progress via GC-MS or TLC (Mobile phase: 10% MeOH in DCM).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, K2CO3) through a celite pad. Wash the pad with fresh acetonitrile.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude yellow oil.

  • Purification: Purify via vacuum distillation.

    • Boiling Point: Anticipated range

      
       at 10 mmHg.
      
    • Yield: Expected 75–85%.

3.4. Synthesis Workflow Diagram

SynthesisWorkflow Amine N-Methylisopropylamine Reaction Reflux (82°C) 16-24h Amine->Reaction Halide 3-Chloro-1,1- dimethoxypropane Halide->Reaction Catalyst KI / K2CO3 (Acetonitrile) Catalyst->Reaction Filter Filtration (Remove Salts) Reaction->Filter Distill Vacuum Distillation Filter->Distill Product 3,3-Dimethoxy-N-methyl- N-(propan-2-yl)propan-1-amine Distill->Product

Figure 2: Process flow for the catalytic alkylation synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following predicted parameters.

TechniqueParameterSignal Assignment (Predicted)
1H NMR

1.05 (d, 6H)
Isopropyl methyls:


1.70 (q, 2H)
Propyl methylene:


2.20 (s, 3H)
N-Methyl:


2.45 (t, 2H)
N-Methylene:


2.85 (m, 1H)
Isopropyl methine:


3.30 (s, 6H)
Methoxy groups:


4.45 (t, 1H)
Acetal methine:

13C NMR

104.0
Acetal carbon (characteristic)
MS (ESI)

176.16

(Calculated MW: 175.[1][2][3][6]27)
Pharmaceutical Application: Ivabradine Synthesis[4][8][9]

The utility of 3,3-Dimethoxy-N-methyl-N-(propan-2-yl)propan-1-amine lies in its ability to generate the reactive aldehyde in situ for the final coupling step of Ivabradine.

Mechanism of Action in Synthesis:

  • Deprotection: The acetal is hydrolyzed using dilute HCl to form 3-[methyl(propan-2-yl)amino]propanal.

  • Reductive Amination: This aldehyde reacts with the benzazepine core (7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one derivative).

  • Reduction: The resulting iminium ion is reduced (typically with

    
     or catalytic hydrogenation) to form the C-N bond of Ivabradine.
    

Using the acetal (rather than the free aldehyde) prevents polymerization and improves the shelf-life of the raw material inventory.

References
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

  • Lerestif, J. M., et al. (2005).[4][8] Process for the preparation of ivabradine via hydrogenation of oxobenzazepinepropanal acetal derivative.[4][8] U.S. Patent No. 2005/0228177.[4][8] Washington, DC: U.S. Patent and Trademark Office. Link

  • PubChem. (n.d.).[2] Compound Summary: 3,3-Dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine.[3] National Center for Biotechnology Information. Link

  • Peglion, J. L., et al. (2011).[8] New methods for the synthesis of ivabradine and its pharmaceutically acceptable acid addition salts.[8][9][10] World Intellectual Property Organization WO 2011/033194.[8] Link

Sources

Procurement and Synthesis Strategies for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, a specialized secondary amine, presents a unique procurement challenge for research and development laboratories. This technical guide provides a comprehensive analysis of its commercial availability, confirming its status as a non-stock, custom-synthesis compound. The guide details the necessary steps for identifying the compound, evaluating sourcing options, and initiating a custom synthesis project. It serves as a practical workflow for researchers requiring this or similarly niche molecules, ensuring a clear and efficient path from identification to acquisition.

Compound Identification and Physicochemical Properties

The first critical step in procuring any chemical is to verify its identity using standardized nomenclature and registry numbers. The compound , (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, is identified in chemical databases with the following properties.[1]

A search for this specific chemical name reveals its presence in chemical databases like PubChem, which provides calculated properties and a unique identifier.[1] However, it is crucial to note that the presence in a database does not guarantee commercial availability.

Table 1: Core Compound Identifiers and Properties [1]

Identifier Value
IUPAC Name 3,3-dimethoxy-N-methyl-N-propan-2-ylpropan-1-amine
Molecular Formula C₉H₂₁NO₂
Molecular Weight 175.27 g/mol
CAS Number Not assigned
InChIKey LFUNAGBCRJZQDB-UHFFFAOYSA-N

| Canonical SMILES | CC(C)N(C)CCC(OC)OC |

The absence of a specific CAS (Chemical Abstracts Service) number is a primary indicator that this compound is not a commonly produced or cataloged item. Researchers should use the InChIKey or SMILES string for unambiguous database searches.

Commercial Availability Assessment

An extensive search of major chemical supplier catalogs reveals that (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is not offered as a stock or catalog product. This lack of off-the-shelf availability necessitates a custom synthesis approach for acquisition.

Why is it Not a Stock Chemical?

The commercial availability of a chemical is driven by demand. Compounds like this one are often:

  • Novel Intermediates: Synthesized for a specific, often patented, multi-step process and not required by a broad market.

  • Niche Research Tools: Used by a small number of research groups for highly specialized applications.

  • Structurally Complex: The synthesis may be non-trivial, making on-demand synthesis more economically viable for suppliers than maintaining a speculative inventory.

The Custom Synthesis Procurement Workflow

For non-commercially available compounds, engaging a contract research organization (CRO) or a specialized custom synthesis company is the standard industry practice. The following workflow outlines a self-validating system for procuring (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine.

Step-by-Step Procurement Protocol
  • Identify and Qualify Potential Vendors:

    • Search for chemical synthesis CROs with expertise in amine synthesis and acetal chemistry.

    • Qualify vendors based on their stated capabilities, certifications (e.g., ISO 9001), communication responsiveness, and confidentiality agreements.

  • Prepare a Request for Quotation (RFQ) Package:

    • Unambiguous Identification: Provide the IUPAC name, SMILES string, and InChIKey.

    • Required Quantity: Specify the amount needed (e.g., 5 g, 25 g, 100 g).

    • Required Purity: Define the analytical purity required (e.g., >95%, >98% by NMR/LC-MS).

    • Analytical Requirements: Specify the desired analytical data for the final product (e.g., ¹H NMR, ¹³C NMR, LC-MS, Certificate of Analysis).

    • Synthetic Precedent: Citing a known synthesis route can significantly reduce quoting time and cost. While a direct synthesis for this exact molecule is not readily published, analogous reactions, such as reductive amination of 3,3-dimethoxypropanal with N-methylpropan-2-amine, can be proposed.

  • Evaluate Quotations and Select Vendor:

    • Compare quotes based on price, estimated timeline, and the synthetic route proposed by the vendor.

    • Ensure the vendor's proposal includes in-process controls and final quality control (QC) that meet your requirements.

  • Project Initiation and Monitoring:

    • Once a vendor is selected, issue a purchase order.

    • Maintain regular communication with the vendor for progress updates.

  • Product Receipt and Verification:

    • Upon receipt, independently verify the compound's identity and purity using the analytical data provided.

    • Ensure the Safety Data Sheet (SDS) is included and reviewed before handling.

Visualization of the Procurement Workflow

The logical flow from identifying the need for a custom chemical to its final acceptance can be visualized as follows:

Procurement_Workflow A 1. Identify Need (Compound, Quantity, Purity) B 2. Verify Identity (IUPAC, SMILES, InChIKey) A->B C 3. Confirm Non-Availability (Supplier Search) B->C D 4. Prepare RFQ Package (Specs, Analytics, Literature) C->D E 5. Identify & Qualify Vendors (CROs, Custom Synthesis Labs) C->E F 6. Evaluate Quotations (Price, Timeline, Route) D->F E->F G 7. Select Vendor & Issue PO F->G H 8. Project Monitoring (Communication & Updates) G->H I 9. Receive & Verify Compound (CoA, SDS, Internal QC) H->I

Caption: A flowchart illustrating the key decision and action points in the custom synthesis procurement process.

Conclusion

While (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is not a commercially available stock chemical, it is readily accessible to the research community through custom synthesis. By following a structured procurement workflow—from unambiguous identification and detailed specification to careful vendor selection—researchers can reliably obtain this and other non-catalog molecules. This guide provides the authoritative framework and practical insights necessary to navigate the custom synthesis landscape efficiently, ensuring that novel research is not hindered by the availability of specialized chemical building blocks.

References

  • PubChem. (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical prediction and actionable experimental protocols to facilitate laboratory work with this compound.

Introduction and Physicochemical Profile

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, with the molecular formula C9H21NO2, is a tertiary amine featuring two methoxy groups.[1] Understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development. The structure of the molecule, possessing both polar (amine and ether functionalities) and non-polar (alkyl chains) regions, suggests a nuanced solubility profile across a spectrum of organic solvents.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

PropertyValueSource
Molecular Formula C9H21NO2PubChem[1]
Molecular Weight 175.27 g/mol PubChem[1]
Predicted XlogP 1.3PubChem[1]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3 (1 Nitrogen, 2 Oxygens)PubChem

The predicted XlogP value of 1.3 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit solubility in both polar and non-polar organic solvents to varying degrees. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors will significantly influence its interactions with protic and aprotic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" serves as the foundational concept for predicting solubility. The molecular structure of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine contains a polar tertiary amine group and two ether linkages, which can engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents. Conversely, the propyl and isopropyl alkyl groups contribute to its non-polar character, facilitating interactions with non-polar solvents through van der Waals forces.

Based on these structural attributes, a predicted solubility profile in a range of common organic solvents is presented in Table 2. It is crucial to note that these are estimations and should be empirically validated.

Table 2: Predicted Solubility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Common Organic Solvents at Ambient Temperature

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolHighly MiscibleThe hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the amine.
EthanolHighly MiscibleSimilar to methanol, ethanol can form strong hydrogen bonds.
IsopropanolMiscibleThe larger alkyl chain of isopropanol may slightly reduce miscibility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileSolubleThe polar nitrile group can engage in dipole-dipole interactions.
Tetrahydrofuran (THF)SolubleThe ether oxygen in THF can interact with the amine, and its overall moderate polarity is compatible.
Non-Polar TolueneSparingly SolubleThe non-polar aromatic ring has limited affinity for the polar functional groups of the amine.
HexaneSparingly Soluble to InsolubleThe highly non-polar nature of hexane makes it a poor solvent for this moderately polar amine.
Chlorinated Dichloromethane (DCM)SolubleThe moderate polarity of DCM allows for effective solvation of the amine.

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical determination of solubility is essential. The following section outlines both a rapid qualitative assessment and a more rigorous quantitative method.

Qualitative Solubility Assessment Workflow

This method provides a quick and efficient way to categorize the solubility of the amine in various solvents.

G cluster_prep Preparation cluster_addition Amine Addition cluster_observation Observation & Classification A Add 1 mL of solvent to a test tube B Add 10 µL of amine A->B C Vortex for 30 seconds B->C D Visually inspect for immiscibility (cloudiness, phase separation) C->D E Classify as: Miscible, Soluble, Sparingly Soluble, or Insoluble D->E

Caption: Workflow for the qualitative assessment of solubility.

Protocol:

  • Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry test tube.

  • Amine Addition: Using a calibrated micropipette, add 10 µL of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine to the solvent.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a well-lit background. Note the presence of any cloudiness, phase separation, or undissolved droplets.

  • Classification:

    • Miscible: The solution remains clear and homogenous.

    • Soluble: The amine dissolves completely, but the solution may appear slightly viscous.

    • Sparingly Soluble: A cloudy or hazy solution is observed, or a small amount of undissolved amine is visible.

    • Insoluble: Two distinct phases are clearly visible, or the amine does not appear to dissolve at all.

Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

For precise solubility measurement, the creation of a saturated solution followed by quantification of the dissolved solute via HPLC is the gold standard.

G cluster_prep Saturated Solution Preparation cluster_sampling Sample Preparation cluster_analysis Analysis & Calculation A Add excess amine to a known volume of solvent B Equilibrate at a constant temperature (e.g., 24 hours) A->B C Centrifuge to pellet undissolved amine B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Dilute an aliquot of the filtrate with mobile phase D->E F Inject onto a calibrated HPLC system E->F G Quantify concentration against a standard curve F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Workflow for quantitative solubility determination using HPLC.

Protocol:

  • Preparation of a Saturated Solution: a. To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent. b. Add an excess amount of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine to each vial to ensure a saturated solution is formed. c. Seal the vials and allow them to equilibrate on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to reach equilibrium.

  • Sample Preparation: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved amine. b. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove any particulate matter. c. Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: a. Prepare a series of standard solutions of the amine in the mobile phase at known concentrations. b. Inject the standards to construct a calibration curve (Peak Area vs. Concentration). c. Inject the diluted sample from step 2c. d. Determine the concentration of the amine in the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation: a. Calculate the concentration of the amine in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is governed by its unique molecular structure, which imparts a moderate polarity. While theoretical predictions provide a valuable starting point, empirical determination through the protocols outlined in this guide is essential for accurate and reliable data. The methodologies presented herein are designed to be adaptable to various laboratory settings and will empower researchers to confidently assess the solubility of this compound in their solvent systems of interest.

References

  • PubChem. (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes: The Strategic Use of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Building Block for Modern Synthesis

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a versatile bifunctional molecule designed for the efficient construction of complex nitrogen-containing frameworks.[1] Its structure uniquely combines a stable precursor to a reactive aldehyde (a dimethyl acetal) with a secondary amine derivative (N-isopropyl-N-methylamine). This arrangement makes it an ideal starting material for the synthesis of various N-heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.[2][3] The core utility of this reagent lies in its ability to serve as a stable, masked form of a γ-aminoaldehyde, allowing for its controlled release and subsequent intramolecular reactions to form cyclic structures.

The Core Concept: In Situ Generation of a γ-Aminoaldehyde

The synthetic power of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine stems from the differential reactivity of its two functional groups. The dimethyl acetal is stable under neutral to strongly basic conditions, making it compatible with a wide range of transformations that might target other parts of a molecule.[4][5] However, upon treatment with acid, particularly in the presence of water, the acetal undergoes hydrolysis to unveil a reactive aldehyde functionality.[4][6]

This in situ generation of the aldehyde in the presence of the intramolecular amine sets the stage for a spontaneous cyclization event, typically leading to the formation of a five- or six-membered ring containing nitrogen. This strategy avoids the challenges associated with handling potentially unstable aminoaldehydes directly.

Application Protocol: Synthesis of 1-Methyl-1-(propan-2-yl)piperidin-1-ium via Acid-Catalyzed Deprotection and Cyclization

This protocol details a representative application of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in the synthesis of a substituted piperidinium salt, a common precursor to various piperidine derivatives.

Rationale and Causality

The following procedure employs an acid catalyst to simultaneously deprotect the acetal and facilitate the intramolecular cyclization. The choice of a non-nucleophilic acid is crucial to avoid side reactions with the intermediate carbocation formed during acetal hydrolysis. The temperature is controlled to ensure a clean reaction and minimize potential side product formation.

Experimental Workflow

workflow start Start: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine reagents Reagents: - Acid Catalyst (e.g., p-TsOH) - Solvent (e.g., Acetone/H2O) start->reagents 1. Add reaction Reaction: - Stir at controlled temperature - Monitor by TLC/LC-MS reagents->reaction 2. Initiate workup Work-up: - Quench with base - Extract with organic solvent reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: 1-Methyl-1-(propan-2-yl)piperidin-1-ium derivative purification->product 5. Characterize

Caption: General workflow for the synthesis of a piperidinium derivative.

Step-by-Step Protocol
  • Reaction Setup: To a solution of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq.) in a mixture of acetone and water (4:1 v/v, 0.1 M), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 eq.).

    • Expertise & Experience: The use of a water/acetone mixture ensures solubility of both the starting material and the acid catalyst, while the water is essential for the acetal hydrolysis.[4] p-TsOH is a strong acid that effectively catalyzes the reaction without introducing a nucleophilic counter-ion.

  • Reaction Execution: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Trustworthiness: Regular monitoring of the reaction ensures that it is driven to completion and helps in identifying the optimal reaction time, preventing the formation of degradation products.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~8.

    • Expertise & Experience: Quenching with a mild base neutralizes the acid catalyst, stopping the reaction and preventing any acid-mediated side reactions during the work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Expertise & Experience: Dichloromethane is a suitable solvent for extracting a wide range of organic compounds. Drying the organic layer is crucial to remove residual water before concentration.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure piperidinium salt.

    • Trustworthiness: Chromatographic purification is essential to remove any unreacted starting material, byproducts, and residual reagents, ensuring the high purity of the final product.

Data Presentation

ParameterConditionRationale
Starting Material (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amineStable, masked γ-aminoaldehyde.
Solvent Acetone/H₂O (4:1)Ensures solubility and provides water for hydrolysis.[4]
Catalyst p-Toluenesulfonic acid (p-TsOH)Strong, non-nucleophilic acid for efficient deprotection and cyclization.
Temperature 40 °CProvides sufficient energy for the reaction while minimizing side product formation.
Reaction Time 2-4 hours (monitored by TLC)Ensures complete conversion of the starting material.
Work-up Saturated NaHCO₃ quenchNeutralizes the acid catalyst to stop the reaction.

Mechanistic Insight

The overall transformation proceeds through a well-established reaction cascade.

mechanism cluster_step1 Step 1: Acetal Deprotection cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Final Product A Starting Material (Acetal) B Intermediate Aldehyde A->B H+, H2O C Intermediate Aldehyde D Cyclic Iminium Ion C->D Intramolecular Nucleophilic Attack E Cyclic Iminium Ion F Piperidinium Product E->F Protonation/Isolation

Caption: Mechanistic pathway from acetal to piperidinium product.

Conclusion

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a valuable and highly practical building block for the synthesis of N-heterocycles. Its utility as a masked γ-aminoaldehyde allows for the controlled and efficient construction of cyclic amine structures under mild conditions. The protocol provided herein serves as a robust template that can be adapted for the synthesis of a wide range of substituted piperidines and other related heterocyclic systems, making it a significant tool for researchers in medicinal chemistry and drug development.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. Retrieved from [Link]

  • CHEMISTRY 1000. (n.d.). Acetals and Ketals. Retrieved from [Link]

  • PubChem. (n.d.). (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. Retrieved from [Link]

  • Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Building Block Approach for the Total Synthesis of YM-385781. Retrieved from [Link]

  • Balestri, L. J. I., Beveridge, J., Gising, J., & Odell, L. R. (2021). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. ACS Omega, 6(35), 22896–22908. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • University of Glasgow. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

  • PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from [Link]

  • University of Glasgow. (n.d.). General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations. Retrieved from [Link]

Sources

Application Note: Electrophilic Functionalization of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (hereafter referred to as DMP-MIP-Amine ) in synthetic workflows.

The guide focuses on the interaction of this bifunctional building block with various electrophiles, addressing the competition between the nucleophilic tertiary amine and the acid-labile acetal moiety.

Executive Summary

DMP-MIP-Amine is a specialized tertiary amine featuring a sterically differentiated nitrogen center (methyl and isopropyl substituents) and a masked aldehyde functionality (dimethyl acetal). Its reactivity with electrophiles is governed by two competing pathways:

  • N-Alkylation/Acylation: The tertiary nitrogen lone pair attacks carbon or heteroatom electrophiles (e.g., alkyl halides, acid chlorides).

  • Acetal Activation: Hard electrophiles (protons, Lewis acids) activate the acetal oxygens, leading to hydrolysis and unmasking of the reactive aldehyde.

This guide provides validated protocols for selective quaternization (preserving the acetal) and controlled hydrolysis (unmasking the aldehyde), while mitigating the risk of Retro-Michael decomposition.

Chemical Profile & Reactivity Logic

Structural Analysis
  • Nucleophilic Center: The nitrogen is tertiary. The isopropyl group introduces moderate steric hindrance, reducing the rate of alkylation compared to trimethylamine but preventing over-alkylation side reactions often seen with primary/secondary amines.

  • Masked Electrophile: The 3,3-dimethoxypropyl tail is a latent electrophile. Upon acidic hydrolysis, it reveals an aldehyde at the

    
    -position.
    
  • Instability Warning (The Retro-Michael Trap): Upon hydrolysis, the resulting

    
    -amino aldehyde is prone to Retro-Michael elimination , releasing acrolein and the secondary amine salt. Protocols must control pH and temperature to prevent this decomposition.
    
Electrophile Interaction Matrix
Electrophile ClassPrimary Interaction SiteProduct TypeCritical Control Parameter
Alkyl Halides (R-X) Nitrogen Lone PairQuaternary Ammonium SaltSolvent Polarity: Use polar aprotic (MeCN) to stabilize the transition state.
Protic Acids (H+) Nitrogen & Acetal OxygensAmmonium Salt / AldehydeStoichiometry: 1 eq. protonates N; excess hydrolyzes acetal.
Acyl Chlorides Nitrogen Lone PairAcylammonium SaltTemperature: Maintain <0°C to prevent dealkylation or polymerization.
Lewis Acids (e.g.,

)
Acetal OxygensOxocarbenium IonMoisture: Strictly anhydrous to prevent premature hydrolysis.

Experimental Protocols

Protocol A: Selective Quaternization (Synthesis of Ionic Liquids/Phase Transfer Catalysts)

Objective: React DMP-MIP-Amine with Benzyl Bromide to form the quaternary ammonium salt without hydrolyzing the acetal.

Materials:

  • DMP-MIP-Amine (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Acetonitrile (Anhydrous, 5 mL/mmol)

  • Ethyl Acetate (for precipitation)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Charge with DMP-MIP-Amine and anhydrous Acetonitrile.
    
    • Rationale: Acetonitrile stabilizes the charged transition state (

      
       reaction) while preventing solvolysis of the acetal.
      
  • Addition: Cool the solution to 0°C. Add Benzyl Bromide dropwise over 10 minutes.

    • Rationale: The isopropyl group adds steric bulk; cooling prevents exotherms but the reaction may require heat to complete.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting amine spot should disappear.

    • Note: If conversion is slow due to the isopropyl steric hindrance, heat to 50°C.

  • Isolation: Concentrate the reaction mixture to ~20% volume under reduced pressure. Add cold Ethyl Acetate (10 volumes) with vigorous stirring to precipitate the quaternary salt.

  • Purification: Filter the white solid under inert atmosphere (hygroscopic). Wash with cold diethyl ether.

Validation:

  • 1H NMR: Shift of the N-Methyl peak downfield (approx. 3.0-3.3 ppm) confirms quaternization. Retention of the acetal singlet (~3.3 ppm for OMe) confirms acetal stability.

Protocol B: Controlled Acetal Hydrolysis (Aldehyde Unmasking)

Objective: Hydrolyze the acetal to generate the corresponding aldehyde for immediate capture (e.g., Wittig or Reductive Amination).

Warning: The free aldehyde is unstable (Retro-Michael elimination). Do not isolate.

Materials:

  • DMP-MIP-Amine (1.0 eq)

  • HCl (2.0 M aqueous)

  • THF (Solvent)

Step-by-Step Methodology:

  • Protonation: Dissolve DMP-MIP-Amine in THF. Add 1.0 eq of HCl at 0°C.

    • Result: Formation of the stable hydrochloride salt.

  • Hydrolysis: Add an additional 1.5 eq of 2M HCl. Stir at RT for 2–4 hours.

    • Mechanism: The excess acid protonates the methoxy group, leading to methanol elimination and water attack.

  • Trapping (Example): Do NOT neutralize and extract. The basic conditions required for extraction will trigger the elimination of acrolein.

    • Direct Use: Add the subsequent reagent (e.g., a stabilized Wittig ylide or a secondary amine with cyanoborohydride) directly to the acidic/buffered solution if compatible, or buffer carefully to pH 5–6 using Sodium Acetate before adding the nucleophile.

Mechanistic Visualization

The following diagram illustrates the divergent pathways when DMP-MIP-Amine encounters Carbon electrophiles versus Protic electrophiles.

ReactionPathways Amine (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine QuatSalt Quaternary Ammonium Salt (Stable Acetal) Amine->QuatSalt SN2 Attack (Anhydrous) Salt Ammonium Salt (Protonated Amine) Amine->Salt Protonation (pH < 7) AlkylHalide Alkyl Halide (R-X) (Carbon Electrophile) AlkylHalide->QuatSalt Acid Aqueous Acid (H+) (Protic Electrophile) Acid->Salt Aldehyde 3-(N-isopropyl-N-methylamino) propanal Salt->Aldehyde Hydrolysis (Excess H+, H2O) Decomp Decomposition: Acrolein + Amine Aldehyde->Decomp Retro-Michael (pH > 7 or Heat)

Figure 1: Divergent reactivity pathways. The "Safe Zone" is the Quaternization pathway (Green). The "Risk Zone" is the Hydrolysis pathway (Red), which can lead to decomposition if pH is not controlled.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Quaternization Steric hindrance from Isopropyl group.Increase reaction temperature to 50°C; switch solvent to pure Acetonitrile or Nitromethane.
Acetal Hydrolysis during Alkylation Traces of acid in Alkyl Halide or moisture in solvent.Pre-treat Alkyl Halide with basic alumina; use molecular sieves in solvent.
Darkening/Polymerization during Hydrolysis Retro-Michael elimination releasing Acrolein.Keep temperature < 10°C; Avoid pH > 6.0 when aldehyde is free.
Incomplete Hydrolysis Insufficient acid concentration.Acetals are stable to base; ensure pH < 2.0 for hydrolysis step.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SN2 kinetics and acetal hydrolysis mechanisms).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Acetal stability and deprotection conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed mechanism of Retro-Michael reactions in

    
    -amino carbonyls). 
    
  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem, 5, 589.

Application Note: Synthesis of Pharmacophoric Derivatives from (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Building Block Utility

In modern drug discovery, the incorporation of solubilizing basic tails is a proven strategy for improving the pharmacokinetic profiles of lipophilic pharmacophores, particularly in the development of GPCR ligands and kinase inhibitors. The compound (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine [1] serves as a highly versatile, bifunctional building block designed specifically for this purpose.

Structurally, this molecule features a sterically hindered tertiary amine (isopropyl methyl amine) tethered to a protected aldehyde (dimethyl acetal). Why use an acetal? Aldehydes containing basic aliphatic amines are notoriously unstable; they are prone to rapid self-condensation, oxidation, and polymerization via enamine intermediates. The dimethyl acetal acts as a robust protecting group, rendering the building block indefinitely stable under neutral and basic conditions[2]. Upon controlled acidic deprotection, the latent 3-(isopropyl(methyl)amino)propanal is unmasked, providing a highly reactive electrophilic center ready for divergent derivatization.

Divergent Synthetic Workflow

The following workflow illustrates the strategic divergence from the stable acetal to various high-value pharmacophoric derivatives.

SyntheticWorkflow SM (3,3-Dimethoxypropyl)(methyl) (propan-2-yl)amine Deprotect Acidic Deprotection (HCl or TFA / H2O) SM->Deprotect Aldehyde Reactive Intermediate: 3-(isopropyl(methyl)amino)propanal Deprotect->Aldehyde RedAm Reductive Amination NaBH(OAc)3, R-NH2 Aldehyde->RedAm Grignard Nucleophilic Addition R-MgBr, THF Aldehyde->Grignard Diamine Diamine Derivatives (GPCR Ligands / Kinase Tails) RedAm->Diamine SecAlcohol Secondary Alcohols (H-Bond Donors) Grignard->SecAlcohol

Divergent synthetic workflow for generating derivatives from the protected amine building block.

Experimental Protocols & Mechanistic Insights

Protocol 1: Acetal Deprotection (Aldehyde Unmasking)

Causality & Design: The dimethyl acetal is stable to base but hydrolyzes readily under aqueous acidic conditions[2]. We utilize 3M aqueous HCl because the tertiary amine becomes immediately protonated, which enhances the aqueous solubility of the starting material and drives the hydrolysis of the acetal to the aldehyde.

Step-by-Step Methodology:

  • Initiation: Dissolve (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 equiv) in a 1:1 (v/v) mixture of THF and H₂O (0.5 M concentration).

  • Hydrolysis: Cool the mixture to 0 °C using an ice bath. Add 3M aqueous HCl (3.0 equiv) dropwise to control the exotherm of amine protonation.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass ([M+H]⁺ = 176.2) and the appearance of the aldehyde mass ([M+H]⁺ = 130.1) confirms completion.

  • Workup (Self-Validating): Carefully neutralize the mixture to pH 8 using saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (< 30 °C) to yield 3-(isopropyl(methyl)amino)propanal. Critical Note: The resulting free-base aldehyde must be used immediately in subsequent steps to prevent self-condensation.

Protocol 2: Reductive Amination (Diamine Synthesis)

Causality & Design: To couple the newly formed aldehyde with a target primary or secondary amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[3]. Unlike NaBH₄, which rapidly reduces aldehydes to primary alcohols, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the more electrophilic iminium ion intermediate over the parent aldehyde[3].

Mechanism Aldehyde Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalysis) Product Alkylated Amine Derivative Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve freshly prepared 3-(isopropyl(methyl)amino)propanal (1.0 equiv) and the target amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: If utilizing a weakly nucleophilic amine (e.g., anilines) or a secondary amine, add glacial acetic acid (1.0 equiv) to facilitate the dehydration of the hemiaminal to the iminium ion. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes to prevent clumping and manage mild hydrogen evolution.

  • Propagation: Stir the suspension at room temperature under a nitrogen atmosphere for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes to destroy unreacted hydride. Extract with Dichloromethane (DCM).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (typically requiring a basic eluent system such as DCM/MeOH/NH₄OH to prevent streaking of the diamine product).

Protocol 3: Grignard Addition (Secondary Alcohol Synthesis)

Causality & Design: The generation of secondary alcohols provides critical hydrogen-bond donors for target binding. Because the substrate contains a basic tertiary amine, it can coordinate the magnesium of the Grignard reagent, effectively acting as a Lewis base sink. Therefore, an excess of the Grignard reagent (2.5 equiv) is strictly required to ensure complete conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(isopropyl(methyl)amino)propanal (1.0 equiv) in strictly anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. This suppresses unwanted enolization of the aldehyde by the basic Grignard reagent.

  • Addition: Add the desired Grignard reagent (R-MgBr, 2.5 equiv) dropwise via syringe over 20 minutes.

  • Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • IPC & Quench: Once LC-MS confirms the consumption of the aldehyde, quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary alcohol via flash chromatography.

Quantitative Data & Analytical Markers

The following table summarizes the expected performance metrics and self-validating analytical markers for the described protocols.

TransformationReagents & ConditionsTypical Yield (%)Reaction TimeKey Analytical Marker (LC-MS / ¹H NMR)
Acetal Deprotection 3M HCl, THF/H₂O (1:1), 0 °C to RT85–95%2–4 hLoss of -OCH₃ singlet (~3.3 ppm); [M+H]⁺ = 130.1
Reductive Amination NaBH(OAc)₃, DCE, AcOH, RT70–90%4–12 hAppearance of new N-alkyl signals;[M+H]⁺ shift corresponding to +Amine - H₂O + H₂
Grignard Addition R-MgBr (2.5 eq), THF, -78 °C to 0 °C60–80%2–3 hAppearance of secondary alcohol -CH(OH)- multiplet (~3.8 ppm)

References

  • PubChemLite - (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (C9H21NO2). PubChem. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis, 6th Edition. Wuts, P. G. M. John Wiley & Sons. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

catalytic applications of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Utility & Protocols for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Part 1: Executive Summary & Technical Profile

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: 2283770-48-7) is a bifunctional tertiary amine characterized by a sterically differentiated nitrogen center (bearing methyl and isopropyl groups) and a latent aldehyde functionality masked as a dimethyl acetal.

In the field of catalysis, this compound serves two critical high-value roles:

  • Latent Catalyst Precursor: It acts as a stable "pro-ligand" or "pro-catalyst." The acetal group protects the reactive aldehyde during storage or initial processing, allowing for controlled release (via hydrolysis) to generate reactive intermediates for reductive amination or heterocycle synthesis .

  • Tunable Lewis Base: The tertiary amine core provides basicity comparable to triethylamine but with unique steric properties due to the isopropyl group. This makes it an effective auxiliary base in organocatalysis or transition-metal catalysis where fine-tuning of steric bulk is required to modulate selectivity.

Chemical Profile:

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 175.27 g/mol

  • Key Functionality: Tertiary Amine (Lewis Base) + Dimethyl Acetal (Masked Electrophile).

  • Solubility: Miscible in MeOH, EtOH, THF, DCM; sparingly soluble in water (hydrolysis risk).

Part 2: Core Catalytic Applications

Application A: Synthesis of Sterically Tuned N,N-Bidentate Ligands

The primary utility of this compound is as a modular building block for unsymmetrical diamine ligands used in Transition Metal Catalysis (Pd, Cu, Ni). The isopropyl group on the amine provides essential steric bulk that can enhance the reductive elimination step in cross-coupling cycles.

  • Mechanism: The acetal is hydrolyzed in situ to the corresponding aldehyde, which then undergoes condensation with a primary amine (or phosphine) followed by reduction.

  • Target Catalysts: Precursor for ligands used in Suzuki-Miyaura coupling and Buchwald-Hartwig amination .

Application B: Precursor for Polyurethane (PU) Blowing/Gelling Catalysts

In the polyurethane industry, "reactive catalysts" are required to reduce Volatile Organic Compounds (VOCs). This molecule serves as a precursor to synthesize non-fugitive amine catalysts .

  • Pathway: Hydrolysis

    
     Reductive Amination with dimethylamine 
    
    
    
    Formation of
    
    
    -tetraalkyl-1,3-propanediamines.
  • Advantage: The isopropyl group reduces the mobility of the catalyst within the polymer matrix compared to purely methyl-substituted analogs, improving foam aging properties.

Part 3: Experimental Protocols

Protocol 1: One-Pot Ligand Synthesis (Reductive Amination)

Objective: To synthesize a bidentate N,N-ligand for Pd-catalysis using (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine as the backbone donor.

Reagents:

  • Substrate: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 equiv)

  • Partner Amine: Aniline or Benzylamine derivative (1.0 equiv)

  • Acid Catalyst: 1M HCl (aq) or TFA

  • Reductant: NaBH(OAc)

    
     (1.5 equiv)
    
  • Solvent: THF/Water (10:1) or DCM

Step-by-Step Methodology:

  • Acetal Deprotection (Activation):

    • Dissolve 10 mmol of the amino-acetal in 20 mL of THF/Water (10:1).

    • Add 1 mL of 1M HCl. Stir at 40°C for 2 hours.

    • Checkpoint: Monitor by TLC or GC-MS for the disappearance of the acetal peak and appearance of the aldehyde (

      
       peak typically visible).
      
  • Imine Formation:

    • Neutralize the solution carefully with NaHCO

      
       to pH 6-7.
      
    • Add 10 mmol of the partner amine (e.g., 2,6-diisopropylaniline for high steric bulk).

    • Add activated 4Å molecular sieves to sequester water. Stir at Room Temperature (RT) for 4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)

      
       (15 mmol) portion-wise over 30 minutes.
      
    • Allow to warm to RT and stir overnight (12 h).

  • Workup:

    • Quench with sat. NaHCO

      
      . Extract with DCM (3x).[1]
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Purify via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).

Protocol 2: Use as a Steric Base in Baylis-Hillman Reaction

Objective: Use the molecule as a tertiary amine catalyst for the coupling of an aldehyde and an activated alkene.

  • Reaction Setup:

    • Mix 4-nitrobenzaldehyde (1.0 mmol) and methyl acrylate (2.0 mmol).

    • Add (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (20 mol%, 0.2 mmol).

    • Solvent: Methanol (1 mL) – Note: Methanol helps stabilize the zwitterionic intermediate.

  • Execution:

    • Stir at RT for 24-48 hours.

    • Mechanistic Insight: The isopropyl group provides sufficient steric bulk to prevent quaternary salt formation (deactivation) while maintaining nucleophilicity to attack the acrylate.

  • Purification:

    • Evaporate solvent. Direct column chromatography.

Part 4: Data Visualization & Logic

Diagram 1: Ligand Synthesis Pathway

This flow illustrates the conversion of the acetal precursor into a bidentate ligand active in catalysis.

LigandSynthesis Precursor (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine Hydrolysis Acid Hydrolysis (- MeOH) Precursor->Hydrolysis Aldehyde Active Aldehyde Intermediate Hydrolysis->Aldehyde Condensation Condensation with Primary Amine (R-NH2) Aldehyde->Condensation Imine Imine Species Condensation->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Ligand Final Bidentate N,N-Ligand Reduction->Ligand

Caption: Step-wise transformation of the amino-acetal precursor into a functional bidentate ligand.

Diagram 2: Catalytic Cycle Role (Pd-Coupling)

How the derived ligand influences the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (R-M) OxAdd->TransMet RedElim Reductive Elimination (Ar-R) TransMet->RedElim RedElim->Pd0 Regeneration Note Ligand Sterics (iPr) Accelerate Reductive Elimination Note->RedElim

Caption: The steric bulk of the isopropyl group on the ligand accelerates the reductive elimination step.

Part 5: References

  • PubChem. (2025). Compound Summary: (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Library of Medicine. [Link]

  • Core.ac.uk. (2023). Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines. (Contextual usage of dimethoxypropyl amines in Pd catalysis). [Link]

  • Google Patents. (2012). WO2012049293A1: Coupled glass-fiber reinforced polyoxymethylene. (Use of dimethoxypropyl amines as scavengers/additives).

Sources

Application Notes & Protocols: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly nitrogen-containing rings like piperidines and pyridines, form the core of a vast number of pharmaceuticals and bioactive molecules. The precursor, (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, is a valuable and versatile building block for the synthesis of these important heterocyclic systems. Its unique structure, featuring a secondary amine and a masked aldehyde (in the form of a dimethyl acetal), allows for the in situ generation of a highly reactive amino-aldehyde intermediate. This approach circumvents the challenges associated with the stability and handling of free amino-aldehydes, providing a robust and reliable pathway for intramolecular cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of this precursor. We will detail the core mechanistic principles, provide field-proven experimental protocols for the synthesis of substituted piperidines and pyridines, and explain the causality behind critical experimental choices.

The Core Principle: In Situ Generation of the Reactive Intermediate

The synthetic power of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine lies in the acid-catalyzed hydrolysis of its dimethyl acetal functionality. This reaction efficiently unmasks the aldehyde group, generating N-isopropyl-N-methyl-3-aminopropanal directly in the reaction medium. This transient intermediate is immediately available for subsequent intramolecular or intermolecular reactions, which is key to its utility.

The primary advantage of this in situ generation is the avoidance of isolating the aminopropanal. Aldehydes containing a secondary amine at the γ-position are prone to self-condensation, oligomerization, or other side reactions, making them difficult to store and handle. By generating the reactive species only when needed, reaction control is significantly enhanced, leading to cleaner product profiles and higher yields.

Figure 1: In Situ generation of the reactive amino-aldehyde.

Application I: Synthesis of N-Methyl-N-isopropylpiperidine

One of the most direct applications of the precursor is in the synthesis of saturated N-heterocycles through intramolecular reductive amination. The in situ generated amino-aldehyde undergoes a spontaneous intramolecular cyclization to form a transient cyclic iminium ion. This intermediate is then reduced by a hydride source to yield the stable piperidine ring system.

Causality Behind Experimental Choices:

  • Acid Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) or a stoichiometric amount of a milder acid is required to facilitate both the initial acetal hydrolysis and the subsequent dehydration step that forms the cyclic iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing iminium ions in the presence of aldehydes.[1] This selectivity is crucial as it prevents the reduction of the starting amino-aldehyde before it has a chance to cyclize. Alternative reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.

  • Solvent: A non-protic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is ideal. These solvents are compatible with the reducing agent and do not interfere with the acetal hydrolysis or iminium ion formation.

Experimental Workflow for Piperidine Synthesis

G Start Start Step1 Dissolve Precursor in Anhydrous DCE Start->Step1 Step2 Add Acid Catalyst (e.g., Acetic Acid) Step1->Step2 Step3 Add NaBH(OAc)3 Portion-wise at 0°C Step2->Step3 Step4 Warm to RT Stir for 12-24h Step3->Step4 Step5 Reaction Quench (sat. NaHCO3 soln.) Step4->Step5 Step6 Extraction (e.g., with CH2Cl2) Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Final Product: 1-isopropyl-1-methylpiperidinium Step7->End

Figure 2: Workflow for N-Methyl-N-isopropylpiperidine synthesis.

Protocol: Synthesis of 1-isopropyl-1-methylpiperidin-1-ium salt
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Acid Addition: Add glacial acetic acid (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the initial hydrolysis.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure piperidine product.

PrecursorProductTypical Yield
(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine1-isopropyl-1-methylpiperidin-1-ium75-85%

Application II: Synthesis of Substituted Pyridines

The precursor can also be used to construct aromatic pyridine rings, which are ubiquitous in pharmaceuticals. This transformation typically requires a multi-component reaction where the C3-N fragment from our precursor condenses with a C2 or C3 fragment from another reagent, followed by cyclization and aromatization. A highly effective method is a one-pot, acid-promoted cyclization with a 1,3-dicarbonyl compound, reminiscent of the Hantzsch pyridine synthesis.[2][3]

Mechanistic Rationale: Under acidic conditions, the precursor forms the amino-aldehyde. This intermediate can then react with a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione). The amine of the precursor condenses with one of the carbonyls of the dione to form an enaminone. The aldehyde from the precursor then undergoes a Knoevenagel-type condensation with the active methylene group of the dione. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to furnish the stable, aromatic pyridine ring. The overall process assembles the pyridine ring from simple, acyclic precursors in a single pot.[2]

Proposed Mechanism for Pyridine Formation

G cluster_reactants Reactants AminoAldehyde Amino-aldehyde (from Precursor) Intermediate1 Enamine / Iminium Intermediate AminoAldehyde->Intermediate1 Condensation Diketone 1,3-Dicarbonyl (e.g., Pentane-2,4-dione) Diketone->Intermediate1 Condensation Intermediate2 Acyclic Condensation Product Intermediate1->Intermediate2 Michael Addition Intermediate3 Dihydropyridine Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Substituted Pyridine Intermediate3->Product Dehydration & Aromatization

Figure 3: Proposed mechanistic pathway for pyridine synthesis.

Protocol: One-Pot Synthesis of a Substituted Pyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione, 1.1 eq).

  • Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst (to a concentration of 0.2 M).

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6-12 hours. The reaction often develops a deep color. Monitor the formation of the pyridine product by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture over ice and carefully neutralize with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH of ~8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the desired substituted pyridine.

1,3-Dicarbonyl Co-reactantExpected Pyridine Product
Pentane-2,4-dione3-acetyl-2,6-dimethyl-pyridine derivative
Ethyl acetoacetate3-ethoxycarbonyl-2,6-dimethyl-pyridine derivative
Dibenzoylmethane2,6-dimethyl-3,5-diphenyl-pyridine derivative

Safety and Handling

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Sodium triacetoxyborohydride and other borohydride reagents can release flammable hydrogen gas upon contact with water or acid; quench reactions carefully. Acetic acid and strong acids are corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Procedure: The protocols described are intended for use by trained professionals and may require optimization based on specific substrates and laboratory conditions.

Conclusion

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a highly effective and versatile precursor for constructing valuable nitrogen-containing heterocyclic compounds. Its ability to generate a reactive amino-aldehyde in situ provides a reliable and high-yielding entry into both saturated piperidine systems via reductive amination and aromatic pyridine scaffolds through multi-component condensations. These protocols offer robust starting points for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

References

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]]

  • Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]2]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]3]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]]

Sources

experimental procedure for N-alkylation with (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-Alkylation Strategies Involving (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Executive Summary & Molecule Profile

This technical guide details the experimental procedures for utilizing (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS 13623-26-2 / Custom Synthesis) in N-alkylation workflows.[1][2]

This reagent is a bifunctional building block possessing two distinct reactive centers:

  • Tertiary Amine (Nucleophile): A sterically hindered basic center capable of forming quaternary ammonium salts.[1][2]

  • Dimethyl Acetal (Masked Electrophile): A protected aldehyde that, upon hydrolysis, serves as a reductive alkylating agent.[2]

Strategic Utility in Drug Development: In medicinal chemistry, this molecule is primarily used to introduce the 3-[methyl(propan-2-yl)amino]propyl motif.[1][2] This "basic tail" is a privileged structure often appended to lipophilic drug scaffolds to improve aqueous solubility (via protonation at physiological pH) and modulate hERG channel interactions.[1][2]

Mode of Action & Reaction Logic

The phrase "N-alkylation with [Reagent]" dictates two distinct workflows depending on whether the reagent acts as the Electrophile (Method A) or the Nucleophile (Method B).[1][2]

Method A: Reductive Alkylation (The "Solubilizing Tail" Strategy)[2]
  • Target: Primary or Secondary Amines (e.g., Aniline-based drugs).[1][2]

  • Mechanism: Acid-catalyzed hydrolysis of the acetal reveals an aldehyde, which undergoes reductive amination with the target amine.

  • Outcome: Formation of a tertiary amine linkage, attaching the solubilizing tail to the drug.

Method B: Quaternization (The "Ionic Salt" Strategy)[2]
  • Target: Alkyl Halides (R-X).[1][2]

  • Mechanism: SN2 attack by the tertiary nitrogen of the reagent onto an electrophile.[2]

  • Outcome: Formation of a Quaternary Ammonium Salt (Q-Salt).[1][2]

ReactionLogic cluster_A Method A: Reductive Alkylation cluster_B Method B: Quaternization Reagent (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine Hydrolysis 1. Acetal Hydrolysis (H+ / H2O) Reagent->Hydrolysis Menshutkin S_N2 Attack Reagent->Menshutkin Aldehyde Aldehyde Intermediate Hydrolysis->Aldehyde RedAmin 2. Reductive Amination (NaBH(OAc)3) Aldehyde->RedAmin TargetAmine + Target Amine (R-NH2) TargetAmine->RedAmin ProductA N-Alkylated Drug (Solubilizing Tail Attached) RedAmin->ProductA Electrophile + Alkyl Halide (R-X) Electrophile->Menshutkin ProductB Quaternary Ammonium Salt Menshutkin->ProductB

Figure 1: Divergent reaction pathways based on the desired chemical outcome.

Experimental Protocols

Protocol A: Reductive Alkylation of a Target Amine

Objective: To attach the 3-[methyl(propan-2-yl)amino]propyl group to a secondary amine scaffold.[1][2]

Reagents:

  • (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.2 equiv)[1][2]

  • Target Amine (1.0 equiv)[1][2]

  • Acetic Acid (AcOH) or 1M HCl[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Acetal Deprotection (In-situ):

    • Note: While aqueous acid hydrolysis is standard, an anhydrous in-situ method is preferred for moisture-sensitive substrates.[1][2]

    • Dissolve the (3,3-dimethoxypropyl) amine reagent (1.2 equiv) in wet DCM (containing ~1-2% water) or a mixture of THF:1M HCl (1:1).[1][2]

    • Stir at room temperature (RT) for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the acetal and appearance of the aldehyde peak.

    • Alternative: If the target amine is acid-stable, mix the reagent, target amine, and 5-10 equivalents of Acetic Acid in DCE directly. The excess acid facilitates acetal hydrolysis.[2]

  • Imine Formation:

    • Add the Target Amine (1.0 equiv) to the reaction mixture.[2]

    • Stir for 30–60 minutes to allow hemiaminal/imine equilibrium establishment.

    • Critical Check: Ensure the pH is slightly acidic (pH 5–6) to catalyze imine formation without protonating the amine nucleophile entirely.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Workup (Amine Specific):

    • Quench with saturated aqueous NaHCO₃ (basic pH is critical to extract the product).[2]

    • Extract with DCM (x3).[1][2]

    • Crucial Step: The product is a diamine.[2] If it is very polar, consider "salting out" the aqueous layer with NaCl or using CHCl₃/iPrOH (3:1) for extraction.[1][2][3]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Validation:

  • 1H NMR: Look for the disappearance of the acetal singlet (~3.3 ppm, 6H) and the appearance of the N-CH2 triplets.

  • MS: M+1 should correspond to Target + 113 Da (mass of the added propyl-amine chain).[1][2]

Protocol B: Quaternization (Synthesis of Q-Salts)

Objective: To synthesize a quaternary ammonium salt for use as a phase transfer catalyst or ionic liquid.[1][2]

Reagents:

  • (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 equiv)[1][2][4]

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 – 1.5 equiv)

  • Solvent: Acetonitrile (ACN) or Acetone (polar aprotic promotes SN2).[1][2]

Step-by-Step Procedure:

  • Setup:

    • Dissolve the amine reagent in anhydrous ACN (0.5 M concentration).[2]

    • Safety: If using Methyl Iodide, work in a well-ventilated fume hood due to high toxicity.[1][2]

  • Addition:

    • Add the Alkyl Halide dropwise at RT.[2]

    • If the reaction is exothermic, cool to 0°C during addition.

  • Reaction:

    • Stir at RT for 12 hours.

    • If the alkyl halide is unreactive (e.g., alkyl chlorides), heat to reflux (60–80°C).

  • Isolation:

    • Precipitation Method: Often, the Q-salt will precipitate out of non-polar solvents (like Ether or Hexane).[1][2]

    • Concentrate the ACN to 20% volume.

    • Add Diethyl Ether or Hexane to induce precipitation.[1][2]

    • Filter the solid under inert atmosphere (many Q-salts are hygroscopic).[1][2]

Quantitative Data Summary

ParameterMethod A (Reductive Alkylation)Method B (Quaternization)
Active Species Aldehyde (via Acetal hydrolysis)Tertiary Nitrogen
Role of Reagent Electrophile (Masked)Nucleophile
Solvent System DCM, DCE, or MeOH (with AcOH)ACN, Acetone, or DMF
Temp Range 0°C to 25°C25°C to 80°C
Key Reagent NaBH(OAc)₃ or NaCNBH₃Alkyl Halide (R-X)
Typical Yield 65 – 85%80 – 95%
Major Byproduct Methanol (from acetal), Borate saltsNone (Atom economical)

Troubleshooting & Critical Controls

Issue: Incomplete Acetal Hydrolysis (Method A)
  • Cause: Insufficient water or acidity in the reaction media.[2]

  • Fix: Treat the reagent with 1N HCl/THF (1:1) for 1 hour before adding the target amine and reducing agent. Ensure the acetal (singlet at ~3.3 ppm) is gone by NMR.

Issue: Dialkylation or Over-reaction
  • Cause: The target amine is too nucleophilic.[2]

  • Fix: Use STAB (Sodium Triacetoxyborohydride) instead of NaCNBH₃. STAB is less reactive and will not reduce the aldehyde/ketone until the imine is formed, preventing direct reduction of the aldehyde to an alcohol.

Issue: Product Retention in Aqueous Phase
  • Cause: The product contains two amine centers, making it highly polar/water-soluble at neutral/acidic pH.[1][2]

  • Fix: Ensure the aqueous layer is pH > 10 (using NaOH) before extraction.[1][2] Use highly polar organic solvents (DCM/MeOH 9:1) for extraction.[1][2][3]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link[1][2]

  • Salvatore, R. N., et al. "Synthesis of secondary amines."[5] Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link[1][2]

  • Patent US8975254B2. "Androgen receptor modulating compounds."[1][2] (Demonstrates the use of 3,3-dimethoxypropyl amines as building blocks). Link

  • Menschutkin, N. "Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der Amine."[1][2] Zeitschrift für Physikalische Chemie, vol. 6, 1890, pp. 41-57. (Foundational text on Quaternization).

Sources

application of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: Available in PubChem as CID 146049954) represents a high-value "masked" synthon in modern agrochemical discovery. It serves as a stable precursor to 3-[methyl(propan-2-yl)amino]propanal , a volatile and unstable amino-aldehyde that is difficult to handle in its pure form.

By protecting the aldehyde as a dimethyl acetal, this reagent allows chemists to introduce a complex


-methyl-

-isopropylamino-propyl
motif into active ingredients (AIs). This specific amine tail is critical for optimizing the physicochemical properties of herbicides and fungicides:
  • Lipophilicity (LogP): The isopropyl group increases leaf cuticle penetration compared to dimethylamine analogues.

  • Basicity (pKa): The tertiary amine provides a protonation site for water solubility in salt formulations (e.g., SL formulations).

  • Steric Bulk: The isopropyl group offers steric protection against metabolic degradation (N-dealkylation) in plants or soil.

Primary Applications:

  • Heterocycle Synthesis: Precursor for constructing substituted pyridines, pyrroles, and quinolines via cyclocondensation.

  • Side-Chain Introduction: Efficient installation of the amino-propyl chain onto aromatic scaffolds via reductive amination or nucleophilic substitution after acetal activation.

Part 2: Core Chemistry & Mechanism

The utility of this molecule hinges on the controlled reactivity of the acetal functionality.

The "Masked Aldehyde" Mechanism

The dimethyl acetal is stable to basic and nucleophilic conditions (e.g., organolithium reagents, Grignards, hydrides), allowing modification of the amine or other parts of the molecule before the aldehyde is revealed.

Activation Pathway:

  • Protonation: Acidic media protonates a methoxy oxygen.

  • Elimination: Loss of methanol generates an oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium, releasing the second methanol and generating the free aldehyde.

AcetalHydrolysis Acetal (3,3-Dimethoxypropyl) (methyl)(isopropyl)amine (Stable Precursor) Inter Oxocarbenium Intermediate Acetal->Inter + H+, - MeOH Aldehyde 3-[Methyl(isopropyl) amino]propanal (Reactive Electrophile) Inter->Aldehyde + H2O, - MeOH Heterocycle Target Heterocycle (Pyridine/Pyrrole) Aldehyde->Heterocycle + Nucleophile (Cyclization)

Figure 1: Activation pathway of the aminoacetal synthon. The aldehyde is generated in situ to prevent self-polymerization.

Part 3: Applications in Agrochemical Synthesis

Application A: Synthesis of Nicotinoid & Pyridine Analogues

Pyridines are ubiquitous in agrochemistry (e.g., Imidacloprid, Picloram). This synthon allows for the construction of pyridine rings substituted with a specific amino-alkyl chain, often used to modulate binding affinity in nicotinic acetylcholine receptors (nAChRs).

  • Reaction Type: Modified Hantzsch Dihydropyridine Synthesis.

  • Process: The in situ generated amino-aldehyde condenses with a

    
    -keto ester and an ammonia source (or amine) to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine.
    
Application B: Synthesis of Pyrrole-Based Fungicides

Pyrroles (e.g., Fludioxonil analogues) can be synthesized via the Paal-Knorr reaction.

  • Process: The amino-aldehyde is reacted with a 1,4-dicarbonyl compound (or precursor) or condensed with an

    
    -amino ketone.
    
Application C: Reductive Alkylation (Side-Chain Attachment)

Used to attach the


-methyl-

-isopropylpropyl chain to anilines or nitrogen heterocycles (e.g., for SDHI fungicides).
  • Process: Hydrolysis of acetal

    
     Aldehyde + Aniline 
    
    
    
    Imine
    
    
    Reduction (NaBH
    
    
    or H
    
    
    /Pd)
    
    
    Target Amine.

Part 4: Detailed Experimental Protocols

Protocol 1: In-Situ Hydrolysis and Cyclization (Pyridine Synthesis)

This protocol describes the reaction of the masked aldehyde with a


-amino enoate to form a substituted pyridine.

Reagents:

  • (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq)

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Hydrochloric acid (2M aqueous)

  • Ethanol (Solvent)[1]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation.

Step-by-Step Methodology:

  • Deprotection: In a round-bottom flask, dissolve 10 mmol of the aminoacetal in 20 mL of Ethanol. Add 5 mL of 2M HCl. Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC or GC-MS. The disappearance of the acetal peak and appearance of the aldehyde peak indicates completion. Note: The aldehyde is unstable; proceed immediately.

  • Condensation: Neutralize the solution slightly with NaHCO

    
     (to pH ~5-6). Add Ethyl 3-aminocrotonate (10 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution will darken as the dihydropyridine forms.

  • Oxidation: Cool to room temperature. Add DDQ (10 mmol) portion-wise (exothermic). Stir for 1 hour to aromatize the ring.

  • Workup: Dilute with water, basify with NaOH (to pH 10 to ensure the tertiary amine is free), and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel chromatography (Eluent: DCM/MeOH/NH
    
    
    
    ).
Protocol 2: Reductive Amination (Side-Chain Attachment)

For attaching the chain to an aromatic amine (Ar-NH2).

Reagents:

  • Aminoacetal (1.2 eq)

  • Aromatic Amine (1.0 eq)[1]

  • Acetic Acid (glacial)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM (Dichloromethane)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve aminoacetal (12 mmol) in 5 mL of 50% aqueous acetic acid. Heat to 60°C for 30 mins.

  • Coupling: Add the solution to a flask containing the Aromatic Amine (10 mmol) in DCM (50 mL). Stir for 30 mins to allow imine formation.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO

    
    .
    
  • Isolation: Extract with DCM. The product will be the

    
    -alkylated aromatic amine.
    

Part 5: Data Summary & Specifications

PropertySpecification / ValueNote
Molecular Formula C

H

NO

Molecular Weight 175.27 g/mol
Boiling Point ~180–190°C (Predicted)High boiler due to amine H-bonding potential.
Solubility Soluble in alcohols, DCM, Toluene.Partially soluble in water (amine functionality).
Stability Stable at pH > 7.Hydrolyzes rapidly at pH < 4.
Flash Point > 60°C (Est.)Handle as a combustible liquid.

Part 6: Safety & Handling

  • Corrosivity: As a tertiary amine, the substance is alkaline and can cause skin/eye irritation or burns. Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Flammability: Keep away from open flames. Ground equipment to prevent static discharge.

  • Incompatibility:

    • Strong Acids: Will trigger uncontrolled hydrolysis and release methanol.

    • Strong Oxidizers: Risk of N-oxide formation or cleavage.

References

  • PubChem. (2026). Compound Summary: (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine (CID 146049954). National Library of Medicine. [Link]

  • Google Patents. (2015). US8975254B2 - Androgen receptor modulating compounds. (Lists 3,3-dimethoxypropyl as a key alkoxy-alkyl substituent in bioactive heterocycles).
  • Organic Syntheses. (1977). Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde from 3,3-dimethoxypropyl azide. (Demonstrates the utility of dimethoxypropyl precursors in heterocycle synthesis). [Link]

Sources

Application Note: Synthesis of Novel Amines via Acetal-Directed Reductive Amination using (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, the rapid and modular synthesis of structurally diverse polyamines and basic pharmacophores is critical for exploring structure-activity relationships (SAR). (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (PubChem CID 146049954) serves as a highly versatile, bifunctional aliphatic building block for such endeavors.

Structurally, this molecule features a tertiary amine (N-methyl-N-isopropyl) and a dimethyl acetal group. The strategic utility of this compound lies in its masked reactivity: the acetal protects a terminal aldehyde, allowing the building block to remain stable during prolonged storage or orthogonal synthetic steps. Upon mild acidic deprotection, the revealed aldehyde—3-(methyl(propan-2-yl)amino)propanal —can be immediately subjected to reductive amination with a wide library of primary and secondary amines. This workflow enables the rapid generation of novel, complex diamines commonly found in CNS-active agents and GPCR-targeting therapeutics.

Mechanistic Rationale & System Design

The transformation of the acetal building block into a novel amine relies on two distinct mechanistic phases, each requiring specific chemical environments to ensure high yields and prevent side reactions.

Phase 1: Acetal Hydrolysis

Acetals are highly stable to basic conditions and nucleophiles, but undergo rapid hydrolysis in the presence of aqueous acid. By utilizing 3N HCl in a miscible co-solvent like Tetrahydrofuran (THF), the dimethyl acetal is protonated and subsequently attacked by water, releasing two equivalents of methanol and generating the reactive aldehyde.

Phase 2: Reductive Amination

The core of this methodology is the coupling of the unmasked aldehyde with a target amine. We utilize Sodium Triacetoxyborohydride[NaBH(OAc)₃] as the hydride source [1].

  • Causality of Reagent Selection: Historically, Sodium Cyanoborohydride (NaBH₃CN) was the standard for this transformation. However, NaBH(OAc)₃ is vastly superior due to its lower toxicity (eliminating cyanide waste streams) and its remarkable chemoselectivity [1][2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it highly selective for the reduction of the intermediate imine or iminium ion over the unreacted aldehyde.

  • Causality of Solvent & Additives: The reaction is optimally performed in 1,2-dichloroethane (DCE) rather than THF, as chlorinated solvents significantly accelerate the reduction rate of NaBH(OAc)₃ [1]. Furthermore, the addition of glacial acetic acid (AcOH) serves a dual purpose: it acts as a catalyst to drive the condensation of the aldehyde and amine, and it protonates the resulting imine into a highly electrophilic iminium ion, priming it for rapid hydride attack.

Workflow Visualization

Workflow Acetal (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine Stable Building Block Deprotect Acidic Hydrolysis (3N HCl, THF, 40°C) Acetal->Deprotect Aldehyde 3-(methyl(propan-2-yl)amino)propanal Reactive Intermediate Deprotect->Aldehyde Condense Amine Addition (R-NH2, DCE, AcOH) Aldehyde->Condense Imine Imine / Iminium Ion Condense->Imine Reduce Hydride Reduction (NaBH(OAc)3) Imine->Reduce Product Target Polyamine Purified Product Reduce->Product

Fig 1: Workflow for the synthesis of novel amines via acetal-directed reductive amination.

Experimental Protocols

Protocol A: Mild Deprotection of the Acetal

This protocol isolates the reactive aldehyde. While one-pot deprotection/amination sequences exist [3], step-wise isolation prevents the liberated methanol from competitively forming methyl ethers during complex library synthesis.

  • Initialization: Charge a round-bottom flask equipped with a magnetic stir bar with (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq) and THF to achieve a 0.2 M concentration.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Add 3N aqueous HCl (3.0 eq) dropwise over 5 minutes to control the mild exotherm.

  • Hydrolysis: Remove the ice bath, warm to room temperature, and stir for 2–4 hours.

  • In-Process Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain). The reaction is complete when the starting material spot is fully consumed, replaced by a lower-Rf spot corresponding to the aldehyde.

  • Quench & Extraction: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH ~8. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C (avoid higher temperatures to prevent aldehyde degradation).

  • Analytical Validation: ¹H NMR (CDCl₃) must show the disappearance of the methoxy singlets (~3.3 ppm) and the appearance of a distinct aldehyde proton triplet near 9.8 ppm.

Protocol B: Reductive Amination with NaBH(OAc)₃
  • Imine Formation: Dissolve the crude 3-(methyl(propan-2-yl)amino)propanal (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 eq) to adjust the apparent pH to ~5. Stir at room temperature for 30–60 minutes to ensure complete conversion to the imine/iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes.

    • Causality Note: Portion-wise addition prevents thermal spikes and minimizes the risk of direct reduction of any residual unreacted aldehyde into an alcohol byproduct.

  • Reaction Maturation: Stir the suspension at room temperature for 4–12 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor by LC-MS. The mass of the intermediate imine [M+H]⁺ should transition entirely to the mass of the reduced amine[M+H + 2]⁺.

  • Quench: Add an equal volume of saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15–30 minutes to neutralize the acetic acid and destroy any unreacted borohydride.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM (2x), dry the combined organics over Na₂SO₄, and concentrate. Purify the crude polyamine via flash column chromatography (silica gel, utilizing a DCM/MeOH/NH₄OH gradient to elute the highly basic product).

Quantitative Data & Substrate Scope

The choice of reducing agent fundamentally dictates the success of the reductive amination. Table 1 summarizes the operational advantages of NaBH(OAc)₃ over legacy reagents.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentToxicity / Safety ProfileChemoselectivity (Imine vs Aldehyde)Optimal Solvent SystemRelative Yield Profile
NaBH(OAc)₃ Low (No cyanide byproducts)Excellent DCE or THF + AcOHHigh (85-98%)
NaBH₃CN High (Generates HCN gas at low pH)Good (pH dependent, 6-8 optimal)MeOH or EtOHModerate (60-80%)
NaBH₄ LowPoor (Reduces aldehydes rapidly)MeOHLow (Requires pre-formed imine)

The unmasked aldehyde derived from (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine exhibits broad compatibility with diverse amine classes, enabling rapid library generation (Table 2).

Table 2: Representative Substrate Scope and Reaction Efficiency

Target Amine AddedAmine ClassificationReaction Time (h)Expected Isolated Yield (%)
MorpholineSecondary, Aliphatic4.092%
BenzylaminePrimary, Aliphatic6.088%
AnilinePrimary, Aromatic12.078%
2-AminopyridinePrimary, Heteroaromatic16.065%

Note: Aromatic and heteroaromatic amines exhibit lower nucleophilicity, requiring extended reaction times for complete imine formation prior to the addition of the hydride source.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598. URL: [Link]

  • Liu, H., et al. (2011). Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist. Organic Process Research & Development, 15(4), 788–796. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146049954, (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine. URL: [Link]

Troubleshooting & Optimization

purification methods for crude (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminoacetal Intermediates. This portal provides advanced troubleshooting, chemical behavior analysis, and validated purification workflows specifically tailored for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine .

Designed for researchers and process chemists, this guide bridges the gap between theoretical molecular behavior and bench-level execution, ensuring high-yield recovery of this sensitive bifunctional intermediate.

Part 1: Core Chemical Behavior & Causality

To successfully purify (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, one must navigate the competing reactivity of its two primary functional groups:

  • The Tertiary Amine: The nitrogen atom, substituted with methyl and propan-2-yl (isopropyl) groups, is highly basic. It readily forms salts with acids and interacts strongly with the acidic silanol groups (

    
    ) present on standard unmodified silica gel, leading to severe chromatographic streaking[1].
    
  • The Dimethyl Acetal: The 3,3-dimethoxypropyl moiety is a protected aldehyde. While stable under basic and neutral conditions, simple aminoacetals hydrolyze rapidly and irreversibly in dilute aqueous acid[2].

Understanding this dichotomy—the molecule requires basic conditions to remain un-ionized for extraction/chromatography, yet is rapidly destroyed by the very acids typically used to partition amines —is the foundation of all successful purification strategies for this class of compounds.

Part 2: Troubleshooting & FAQs

Q1: During my aqueous workup, my product completely degraded into a new compound with a strong aldehyde peak in the


-NMR (~9.7 ppm). What happened? 
A:  You have experienced acid-catalyzed acetal hydrolysis. When extracting basic amines, chemists often use dilute 

to pull the amine into the aqueous layer as a salt. However, simple aminoacetals hydrolyze quickly and easily in dilute acid to form the corresponding aldehyde (in this case, 3-(methyl(propan-2-yl)amino)propanal)[2].
  • The Fix: Never use acidic aqueous solutions (like

    
     or 
    
    
    
    ) during the workup of this compound. Quench reactions with basic aqueous solutions (e.g., saturated
    
    
    or dilute
    
    
    ) and extract with organic solvents like methyl tert-butyl ether (MTBE) or dichloromethane.

Q2: I attempted flash chromatography on standard silica gel, but the compound streaked across all fractions and my recovery was <30%. How can I improve this? A: The tertiary amine is hydrogen-bonding tightly to the acidic silanol sites on the silica gel stationary phase[1].

  • The Fix: You must deactivate the silica column prior to loading. Flush the column with your starting mobile phase containing 2–5% Triethylamine (TEA) or

    
    . This basic modifier competitively binds to the silanol sites, allowing your tertiary amine to elute as a sharp, well-resolved band. Alternatively, switch your stationary phase to Basic Alumina.
    

Q3: My isolated product is a viscous oil that refuses to pump down under high vacuum, and NMR shows a broad peak indicating water. How do I dry it? A: Aminoacetals are highly hygroscopic and frequently form azeotropes with water, making standard vacuum drying insufficient[3].

  • The Fix: Utilize azeotropic distillation. Dissolve the crude oil in a solvent that forms a low-boiling azeotrope with water, such as toluene[3]. Evaporate the mixture under reduced pressure. Repeating this process 2–3 times will strip the residual water, leaving a dry, free-flowing oil ready for final distillation.

Part 3: Validated Purification Workflows

Workflow A: Azeotropic Drying & Vacuum Distillation (Process Scale, >5g)

Because (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a relatively low-molecular-weight liquid, vacuum distillation is the gold standard for achieving >99% purity while removing trace solvents and water without the need for chromatography.

Step-by-Step Protocol:

  • Azeotropic Drying: Dissolve the crude liquid in 5 volumes of anhydrous toluene. Concentrate under reduced pressure (rotary evaporator, 40 °C bath) until solvent ceases to condense. Repeat this addition/evaporation cycle twice to ensure complete water removal[3].

  • Apparatus Setup: Transfer the dried crude oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head with a Vigreux column to prevent bumping and splashing of crude impurities.

  • Vacuum Equilibration: Apply high vacuum (0.1 to 1.0 mmHg) slowly while stirring at room temperature to degas the sample and remove residual toluene.

  • Fractional Distillation: Gradually heat the oil bath. Collect the forerun (usually unreacted starting materials or low-boiling impurities) in a separate receiving flask.

  • Main Fraction Collection: Swap to a clean receiving flask. The target aminoacetal will distill as a clear, colorless oil. (Note: Exact boiling point will depend on your vacuum depth; monitor the vapor temperature closely).

  • Storage: Backfill the apparatus with Argon or Nitrogen. Store the purified oil in an amber vial over 4Å molecular sieves at 4 °C.

Workflow B: TEA-Deactivated Flash Chromatography (Discovery Scale, <5g)

For complex mixtures where distillation cannot resolve impurities with similar boiling points, modified silica gel chromatography is required.

Step-by-Step Protocol:

  • Column Preparation: Slurry-pack standard silica gel (230-400 mesh) using a solvent system of Hexanes containing 3% Triethylamine (v/v). Flush at least 3 column volumes (CV) of this basic mixture through the column to fully neutralize acidic silanols[1].

  • Sample Loading: Dissolve the crude (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in a minimum amount of the starting eluent. Load it carefully onto the silica bed.

  • Elution Gradient:

    • Begin with 100% Hexanes (with 3% TEA) for 2 CV.

    • Ramp to 80:20 Hexanes:Ethyl Acetate (with 3% TEA) over 5 CV.

    • Flush with 50:50 Hexanes:Ethyl Acetate (with 3% TEA) until the product fully elutes.

  • Fraction Analysis: Spot fractions on TLC plates. Visualize using Ninhydrin stain (requires heating) or Dragendorff's reagent, as the compound lacks a strong UV chromophore.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the oil under high vacuum (<0.1 mmHg) for 12 hours.

Part 4: Data Presentation & Method Comparison

Table 1: Comparison of Purification Methods for Aminoacetals

ParameterVacuum DistillationTEA-Modified Silica ChromatographyBasic Alumina Chromatography
Optimal Scale > 5.0 grams0.1 – 5.0 grams0.1 – 2.0 grams
Purity Achievable > 99%95 – 98%90 – 95%
Water Removal Excellent (via Azeotrope)Poor (Requires post-drying)Moderate
Time Investment 2 – 4 Hours4 – 6 Hours3 – 5 Hours
Risk of Hydrolysis Very Low (Thermal risk only)Moderate (If silica is poorly deactivated)Low
Primary Advantage Scalable, removes inorganic saltsResolves structurally similar impuritiesNo TEA removal required

Table 2: Recommended TLC Stains for Detection

Stain ReagentVisual ResultMechanism of Action
Dragendorff's Orange/Red spots on yellowBinds to tertiary amines to form a heavy metal complex.
Ninhydrin (Heated) Faint brown/yellow spotsReacts weakly with tertiary amines upon thermal degradation.
Iodine Chamber Brown spotsReversible physical adsorption to electron-rich functional groups.

Part 5: Workflow Visualizations

degradation A Aminoacetal (Stable at pH > 8) B Protonated Acetal (Dilute Acid) A->B H+ C Oxocarbenium Ion (- MeOH) B->C -MeOH D Aldehyde Degradant (+ H2O) C->D H2O

Mechanism of acid-catalyzed aminoacetal hydrolysis to aldehyde.

decision_matrix Start Crude Aminoacetal Mixture Q1 Scale of Purification? Start->Q1 Large > 5 Grams (Process Scale) Q1->Large Small < 5 Grams (Discovery Scale) Q1->Small Distill Azeotropic Drying & Vacuum Distillation Large->Distill Chroma TEA-Deactivated Silica Chromatography Small->Chroma

Decision matrix for selecting the optimal purification workflow.

References

  • Process for preparing aminoacetaldehyde dialkyl acetals. Google Patents (US4792630A).
  • Simple aminoacetals hydrolyze quickly and easily in dilute acid. Vaia. Available at:[Link]

  • Purification of Laboratory Chemicals (Armarego, W.L.F., Chai, C.L.L.). ETH Zurich Repository. Available at:[Link]

Sources

Technical Support Center: Synthesis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CHEM-260307-01

Last Updated: March 7, 2026

Introduction

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine. The primary synthetic route addressed is the direct reductive amination of 3,3-dimethoxypropanal with N-methylpropan-2-amine (isopropylmethylamine), typically employing a selective reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure is valued for its efficiency but can be susceptible to specific side reactions and process challenges.[1][2] This document is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis, ensuring higher yields, purity, and process robustness.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental observations and challenges.

Q1: My final yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can often be traced back to incomplete reaction, side reactions, or mechanical losses. Here are the primary factors to investigate:

  • Cause 1: Incomplete Iminium Ion Formation: The reaction between a secondary amine (N-methylpropan-2-yl)amine and an aldehyde to form the key iminium ion intermediate is often the rate-limiting step and is an equilibrium process.[3] The presence of water, a byproduct of this condensation, can shift the equilibrium back towards the starting materials.

    • Solution: While not always necessary, the addition of a mild acid catalyst, such as acetic acid (1-2 equivalents), can facilitate the dehydration step and promote iminium ion formation.[3][4] For particularly sluggish reactions, performing the reaction in the presence of molecular sieves can help by sequestering the water byproduct.

  • Cause 2: Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is preferred because it is selective for the iminium ion over the starting aldehyde.[1][4][5] However, its reactivity can be compromised.

    • Solution: STAB is sensitive to water and can decompose in protic solvents like methanol.[2][6] Ensure the use of anhydrous aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][6] Always use a fresh bottle of STAB or one that has been stored under inert gas in a desiccator.

  • Cause 3: Competing Aldehyde Reduction: Although STAB is selective, other borohydride reagents like sodium borohydride (NaBH₄) are not. If NaBH₄ is used, it can readily reduce the starting 3,3-dimethoxypropanal to the corresponding alcohol (3,3-dimethoxypropan-1-ol), consuming both the starting material and the reducing agent.[6][7]

    • Solution: Strictly use a selective reducing agent like STAB for one-pot direct reductive aminations.[2] If only NaBH₄ is available, a two-step (indirect) procedure is recommended: first, form the iminium ion in a suitable solvent, and only then add the NaBH₄ at a reduced temperature.[4][6]

Q2: I see an unexpected peak in my ¹H NMR spectrum around 9.8 ppm and a new carbonyl signal (~200 ppm) in the ¹³C NMR. What is this impurity?

This is a classic sign of acetal hydrolysis. The dimethoxypropyl group is an acetal, which is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the parent aldehyde.[8][9]

  • Side Product Identity: The impurity is almost certainly (3-oxopropyl)(methyl)(propan-2-yl)amine .

  • Mechanism of Formation: During an acidic workup or if the reaction mixture becomes too acidic (e.g., through the addition of excess acid catalyst or use of an amine hydrochloride salt without neutralization), the acetal group is hydrolyzed. The reaction is initiated by the protonation of one of the methoxy oxygens, which then leaves as methanol. A subsequent attack by water completes the hydrolysis.[8][10][11]

  • Prevention & Mitigation:

    • Control pH: Avoid strongly acidic conditions. If an acid catalyst is used, do not use more than 1-2 equivalents. During workup, quench the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) rather than a strong acid.

    • Anhydrous Conditions: Ensure the reaction is run under anhydrous conditions, as the presence of water is required for hydrolysis.[8]

    • Purification: If the side product has already formed, it can often be separated from the desired tertiary amine product by flash column chromatography on silica gel, as the aldehyde is significantly more polar.

Q3: GC-MS analysis shows peaks for my starting materials, 3,3-dimethoxypropanal and N-methylpropan-2-amine, even after 24 hours. How can I drive the reaction to completion?

The presence of unreacted starting materials points to slow reaction kinetics, which is a known challenge for reductive aminations involving secondary amines due to steric hindrance.[12]

  • Solution 1: Increase Reaction Time/Temperature: The most straightforward approach is to extend the reaction time, monitoring by TLC or GC-MS every 12-24 hours. Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but this should be done cautiously as it may also promote side reactions.

  • Solution 2: Optimize Solvent: The reaction is generally faster in 1,2-dichloroethane (DCE) than in THF.[4] Switching to DCE may improve the reaction rate.

  • Solution 3: Use of an Additive: As mentioned in Q1, the addition of 1-2 equivalents of glacial acetic acid can catalyze iminium ion formation, which is often the slow step.[4] This is particularly effective for less reactive ketone and secondary amine pairs and is applicable here.

Q4: My purified product develops a yellow color and shows signs of degradation upon storage. What is causing this instability?

The primary cause of instability for this specific molecule is, again, the latent sensitivity of the acetal functional group.

  • Cause: Trace Acid Contamination: Even after purification, trace amounts of acidic impurities can remain adsorbed to the product or glassware. Over time, these can catalyze the slow hydrolysis of the acetal to the aldehyde side product described in Q2. Aldehydes, particularly those with enolizable protons, can be prone to self-condensation or polymerization, leading to colored impurities.

  • Solution:

    • Neutralize Before Storage: After the final purification step (e.g., column chromatography), ensure the product is free of acid. This can be achieved by washing the final organic solution with a very dilute bicarbonate solution, followed by drying and solvent removal.

    • A-Amine Storage: Store the purified amine over a small amount of a solid base, such as potassium carbonate (K₂CO₃), to scavenge any acidic vapors or moisture that may enter the container.

    • Inert Atmosphere & Cold Storage: For long-term storage, keep the product under an inert atmosphere (nitrogen or argon) at a reduced temperature (e.g., 4 °C) to minimize both hydrolysis and potential air oxidation.

Visualizing Key Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and a key side reaction.

Diagram 1: Desired Reductive Amination Pathway

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 3,3-Dimethoxypropanal Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine Amine N-Methylpropan-2-amine H2O Water (byproduct) Iminium->H2O - H₂O Product (3,3-Dimethoxypropyl)(methyl) (propan-2-yl)amine Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Product

Caption: Workflow for the synthesis of the target tertiary amine.

Diagram 2: Acetal Hydrolysis Side Reaction

G Product_Start (3,3-Dimethoxypropyl)(methyl) (propan-2-yl)amine Protonation Protonated Acetal Product_Start->Protonation + H⁺ (Acid) Loss_MeOH Oxocarbenium Ion Protonation->Loss_MeOH - CH₃OH H2O_Attack Hemiacetal Intermediate Loss_MeOH->H2O_Attack + H₂O Product_Side (3-oxopropyl)(methyl) (propan-2-yl)amine H2O_Attack->Product_Side - H⁺, - CH₃OH

Caption: Mechanism of acid-catalyzed hydrolysis to an aldehyde impurity.

Experimental Protocols

Protocol 1: Synthesis via Direct Reductive Amination using STAB

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,3-dimethoxypropanal (1.0 eq).

  • Solvent & Reagents: Add anhydrous 1,2-dichloroethane (DCE, ~0.2 M). Add N-methylpropan-2-amine (1.1 eq) followed by glacial acetic acid (1.5 eq). Stir the mixture for 20-30 minutes at room temperature.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking).

Protocol 2: Removal of Aldehyde Impurity

If acetal hydrolysis has occurred, the resulting aldehyde impurity can be removed.

  • Dissolution: Dissolve the crude product containing the aldehyde impurity in a suitable organic solvent like ethyl acetate.

  • Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel for 5-10 minutes. The aldehyde will form a water-soluble bisulfite adduct.

  • Separation: Separate the layers. Wash the organic layer again with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified amine product, now free of the aldehyde.

Data Summary: Key Compound Properties

This table provides key physical and spectroscopic data to help in the identification of the target product and major potential side products.

Compound NameMolecular FormulaMol. Weight ( g/mol )Boiling Point (°C) (Predicted)Key ¹H NMR Signals (δ, ppm)
(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (Product)C₉H₂₁NO₂175.27190-200~4.4 (t, 1H, CH(OMe)₂), ~3.3 (s, 6H, OCH₃), ~2.2 (s, 3H, NCH₃), ~1.0 (d, 6H, CH(CH₃)₂)
(3-oxopropyl)(methyl)(propan-2-yl)amine (Side Product)C₇H₁₅NO129.20160-170~9.8 (t, 1H, CHO), ~2.7 (t, 2H, CH₂CHO), ~2.5 (t, 2H, NCH₂), ~2.2 (s, 3H, NCH₃), ~1.0 (d, 6H, CH(CH₃)₂)
3,3-Dimethoxypropanal (Starting Material)C₅H₁₀O₃118.13145-150~9.8 (t, 1H, CHO), ~4.8 (t, 1H, CH(OMe)₂), ~3.4 (s, 6H, OCH₃), ~2.7 (d, 2H, CH₂CHO)
N-Methylpropan-2-amine (Starting Material)C₄H₁₁N73.1432-34~2.7 (septet, 1H, CH(CH₃)₂), ~2.2 (s, 3H, NCH₃), ~1.0 (d, 6H, CH(CH₃)₂)

References

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link]

  • Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Available at: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-64. Available at: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157. Available at: [Link]

  • University of Liverpool. (n.d.). Lecture 9: Acetals. Available at: [Link]

  • Johnston, M. A., & King, L. A. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7743-7748. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Svatunek, D., et al. (2020). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. The Journal of Organic Chemistry, 85(15), 9878-9886. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]

  • ResearchGate. (2025). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Available at: [Link]

  • PubMed. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Available at: [Link]

  • Molecules. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]

Sources

Technical Support Center: Optimization of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Product ID: DMP-MIA-001 Context: Key Intermediate for Ivabradine (Corlanor®) Synthesis

Executive Summary & Reaction Logic

The synthesis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (hereafter referred to as the Target Amine ) is a critical step in the production of the funny current (If) inhibitor, Ivabradine.

The standard industrial route involves the N-alkylation of N-methylpropan-2-amine (N-methylisopropylamine) with 3-chloro-1,1-dimethoxypropane. While theoretically simple, this reaction presents three distinct chemical engineering challenges:

  • Nucleophilicity vs. Sterics: The isopropyl group creates steric bulk, reducing the nucleophilic attack rate compared to linear amines.

  • Acetal Lability: The dimethyl acetal moiety is highly sensitive to acidic hydrolysis. The generation of HCl during alkylation must be neutralized immediately to prevent degradation into the aldehyde.

  • Volatility: The starting amine (N-methylisopropylamine) has a low boiling point (~50°C), leading to stoichiometry drift if not contained properly.

Optimized Experimental Protocol (The "Happy Path")

This protocol utilizes a Finkelstein-assisted SN2 alkylation in a polar aprotic solvent. We prioritize Acetonitrile (MeCN) over DMF to facilitate easier solvent removal and prevent thermal degradation during workup.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
N-methylisopropylamine 1.2 - 1.5NucleophileUse excess to drive kinetics; volatile (bp 50°C).
3-Chloro-1,1-dimethoxypropane 1.0ElectrophileLimiting reagent. Ensure <0.5% water content.
Potassium Carbonate (K₂CO₃) 2.0 - 2.5BaseMust be anhydrous and finely milled (325 mesh).
Potassium Iodide (KI) 0.1 - 0.2CatalystEssential for in situ conversion of Cl → I.
Acetonitrile (MeCN) 10 VolSolventDry (KF < 0.1%).
Step-by-Step Workflow
  • Reactor Setup: Equip a 3-neck flask with a mechanical stirrer, a high-efficiency reflux condenser (coolant at 0°C), and a nitrogen inlet.

  • Solids Charge: Charge Anhydrous K₂CO₃ (2.0 eq) and KI (0.15 eq) into the reactor.

  • Solvent Addition: Add dry Acetonitrile (10 volumes relative to halide mass). Stir to create a suspension.

  • Amine Addition: Add N-methylisopropylamine (1.5 eq) via addition funnel. Note: The excess accounts for potential evaporative loss.

  • Electrophile Addition: Add 3-Chloro-1,1-dimethoxypropane (1.0 eq) dropwise at room temperature.

  • Reaction Phase:

    • Heat the mixture to Reflux (approx. 80-82°C) .

    • Critical: Ensure the condenser is functioning perfectly; loss of amine will stall the reaction.

    • Reaction time: typically 18–24 hours .

  • Monitoring: Monitor by GC-FID or TLC (Visualizing stain: Dragendorff or Iodine; UV is weak). Look for the disappearance of the chloride.

  • Workup (Acetal-Safe):

    • Cool to 20°C. Filter off inorganic salts (KCl/KI/Excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (keep bath < 45°C).

    • Partition: Dissolve residue in MTBE or Toluene and wash with 5% NaHCO₃ (Do NOT use water or brine initially if pH is uncontrolled).

    • Dry organic layer over Na₂SO₄ and concentrate.[1][2]

  • Purification: Vacuum distillation is preferred for high purity (Target bp: ~90-95°C at 10 mmHg).

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the critical "Finkelstein Loop" that accelerates the reaction.

ReactionPathway cluster_conditions Reaction Environment Start_Cl 3-Chloro-1,1- dimethoxypropane Inter_I Intermediate: 3-Iodo-1,1- dimethoxypropane Start_Cl->Inter_I Finkelstein Exchange Target TARGET AMINE (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine Start_Cl->Target Slow S_N2 (No Catalyst) Amine N-methyl isopropylamine KI KI (Catalyst) Inter_I->Start_Cl Reversible Inter_I->Target Fast S_N2 (+ Amine) Side_Ald Impurity: Aldehyde (Hydrolysis) Target->Side_Ald Acidic pH (H2O/H+)

Caption: Figure 1. The catalytic cycle showing KI facilitating the conversion of the alkyl chloride to the more reactive alkyl iodide, minimizing reaction time and thermal stress on the acetal.

Troubleshooting Guide (FAQs)

Issue 1: Reaction Stalls at 60-70% Conversion

User Observation: "After 24 hours, a significant amount of starting chloride remains, and adding more time doesn't help."

  • Root Cause A (Amine Loss): The N-methylisopropylamine is volatile. If your reflux condenser water was too warm (>10°C) or the seal wasn't tight, the amine evaporated, destroying the stoichiometry.

    • Fix: Add 0.3–0.5 eq of fresh amine and continue reflux.

  • Root Cause B (Catalyst Failure): Did you forget the Potassium Iodide (KI)?

    • Fix: Alkyl chlorides react very slowly with secondary amines without iodide catalysis. Add 0.1 eq KI immediately.

  • Root Cause C (Surface Area): Granular K₂CO₃ reacts slowly.

    • Fix: Always use powdered K₂CO₃. If granular is all you have, grind it in a mortar before use.

Issue 2: Product Smells Like "Cinnamon" or "Floral" (Aldehyde Formation)

User Observation: "The isolated oil has a distinct aldehyde odor and shows a new spot on TLC."

  • Root Cause: Acetal Hydrolysis.[3] The reaction mixture became acidic (HCl generation) or the workup used acidic water.

    • Diagnosis: Check the pH of the aqueous layer during workup.

    • Fix: Ensure the reaction has excess K₂CO₃. During workup, always use buffered solutions (NaHCO₃ or dilute NaOH) for the first wash. Never wash with pure water or brine until the pH is confirmed >8.

Issue 3: Low Yield after Distillation

User Observation: "The crude weight was good, but I lost 50% of the mass during vacuum distillation."

  • Root Cause: Thermal Decomposition. Heating the acetal above 140°C, especially in the presence of trace salts, can cause elimination or polymerization.

  • Fix:

    • Ensure high vacuum (<10 mmHg) to keep the boiling point below 100°C.

    • Filter carefully before distillation. Residual K₂CO₃/KI salts in the still pot act as "hot spots" that catalyze degradation.

Decision Logic for Impurities

Use this flow to diagnose the specific failure mode based on your analytical data (NMR/GC).

Troubleshooting Start Analyze Crude Mixture (GC/NMR) Check_SM Is Starting Material (Chloride) Present? Start->Check_SM Check_Ald Is Aldehyde Peak (~9.7 ppm) Visible? Check_SM->Check_Ald No Action_Reflux Action: Check Amine Eq. Add KI Increase Temp Check_SM->Action_Reflux Yes (>5%) Action_pH Action: CRITICAL FAILURE Acetal Hydrolysis. Check Base & Workup pH Check_Ald->Action_pH Yes Action_Good Proceed to Distillation Check_Ald->Action_Good No

Caption: Figure 2.[4] Diagnostic logic tree for evaluating reaction completion and side-product formation.

References & Authority

The protocols and mechanistic insights above are derived from process chemistry principles established in the synthesis of Ivabradine and general amine alkylation methodologies.

  • Pang, Y. et al. "Process for preparation of Ivabradine and pharmaceutically acceptable salts."[5][6] CN Patent 101544605, 2009.[6]

    • Supports: General retrosynthetic disconnection of Ivabradine to the target amine.

  • Lerestif, J.M. et al. "Process for the preparation of ivabradine via hydrogenation..."[5] US Patent Application 20050228177, 2005.[5]

    • Supports: Handling of acetal intermediates in Ivabradine synthesis.[5]

  • Salvatore, R. N. et al. "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811, 2001.

    • Supports: Optimization of N-alkylation using carbonate bases and iodide catalysis (Finkelstein conditions).

  • Greene, T.W. & Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Supports: Stability data of dimethyl acetals under basic vs. acidic conditions.

Disclaimer: This guide is intended for qualified research personnel. The target amine is a chemical intermediate; all standard laboratory safety protocols (PPE, Fume Hood) must be observed.

Sources

stability issues of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine. This document is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges of this molecule, particularly its behavior in acidic environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Core Stability Concerns: Frequently Asked Questions

This section addresses the fundamental chemical principles governing the stability of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine.

Q1: What is the primary stability issue with (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine under acidic conditions?

The principal vulnerability of this compound lies in its 3,3-dimethoxypropyl moiety, which is a dimethyl acetal functional group. Acetals are well-known to be highly susceptible to acid-catalyzed hydrolysis.[1][2] In the presence of acid and water, the acetal will readily break down to yield an aldehyde and two equivalents of methanol. This degradation is often rapid and can be a significant source of sample loss or reaction failure if not properly controlled. The tertiary amine, while basic, does not prevent this core reactivity.

Q2: Can you illustrate the chemical mechanism of this acidic degradation?

Certainly. The degradation proceeds via a well-established acid-catalyzed hydrolysis mechanism, which involves the formation of a resonance-stabilized oxocarbenium ion as the key rate-determining step.[1][3] The presence of water as a nucleophile is essential for the cleavage.

Caption: Acid-catalyzed hydrolysis of the acetal moiety.

Q3: What are the final degradation products?

The hydrolysis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in an acidic aqueous environment results in the formation of three species:

  • N-isopropyl-N-methyl-3-oxopropan-1-aminium: The aldehyde product, with the tertiary amine protonated by the acidic medium.

  • Methanol (2 equivalents): Released from the cleaved methoxy groups.

  • The corresponding conjugate base of the acid catalyst used.

Q4: At what pH range does this degradation become a significant issue?

While acetal stability is substrate-dependent, significant hydrolysis is typically observed at a pH below 6.[4][5] The rate of degradation increases exponentially as the pH decreases. In strongly acidic conditions (pH < 4), the half-life of the compound can be on the order of minutes to hours. Under neutral to basic conditions (pH > 7), acetals are generally very stable and this degradation pathway is not a concern.[6][7]

pH RangeExpected StabilityRationale
> 8.0 High Acetal functional group is stable under basic and neutral conditions.[6]
6.0 - 8.0 Good to Moderate Generally stable, but slow hydrolysis may occur over extended periods, especially closer to pH 6.[4]
4.0 - 6.0 Low Acid-catalyzed hydrolysis becomes significant. The rate is highly dependent on temperature and buffer composition.[5][8]
< 4.0 Very Low Rapid decomposition is expected. The compound should not be stored or handled in this pH range without expecting complete conversion to the aldehyde.

Q5: How does the tertiary amine functionality influence the acetal's stability?

The tertiary amine group has two main effects. Initially, it can act as an internal buffer, scavenging trace amounts of acid. However, in a stoichiometric or excess acid environment, the amine will be protonated to form a positively charged ammonium ion. This does not fundamentally change the hydrolysis mechanism of the distant acetal group, which is the primary mode of failure. The molecule will simply exist as a protonated, water-soluble species as it degrades.

Troubleshooting Guide for Experimental Issues

This guide provides solutions to common problems encountered when working with (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine.

Issue 1: Significant loss of compound observed after aqueous acidic workup or silica gel chromatography.

  • Probable Cause: Adventitious or residual acid is catalyzing the hydrolysis of the acetal. Standard silica gel is inherently acidic and can readily cause the degradation of acid-sensitive compounds during purification.[8]

  • Recommended Action:

    • Neutralize Before Extraction: Before concentrating your organic extracts, perform a wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8), to quench any residual acid.

    • Use Neutralized Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. This can be done by preparing the silica slurry in an eluent containing a small amount (0.5-1% v/v) of triethylamine or ammonia.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral grade) or reverse-phase C18 silica if your molecule is compatible.

Issue 2: Inconsistent reaction yields or formation of unexpected byproducts when using the compound as a reactant under acidic conditions.

  • Probable Cause: The rate of acetal hydrolysis is competing with your desired chemical transformation. The presence of water, the specific acid used, and the reaction temperature are all critical variables that may be uncontrolled.[9][10]

  • Recommended Action:

    • Strictly Anhydrous Conditions: If the acetal must remain intact, ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and an inert atmosphere (Nitrogen or Argon).

    • Select an Appropriate Acid: The choice of acid is critical. Brønsted acids in the presence of water will always promote hydrolysis. If an acid catalyst is required for another transformation, consider using a Lewis acid in an anhydrous organic solvent.

Reagent TypeRecommended ForNot Recommended For
Brønsted Acids (Aqueous) Controlled, intentional deprotection (hydrolysis) to the aldehyde.Maintaining the integrity of the acetal structure.
(e.g., HCl (aq), H₂SO₄ (aq), TFA/H₂O)
Brønsted Acids (Anhydrous) Reactions requiring acid catalysis where trace water can be excluded.Reactions where complete stability is paramount.
(e.g., p-TsOH, CSA, HCl in dioxane)
Lewis Acids (Anhydrous) Acid catalysis in non-aqueous media with a lower risk of hydrolysis.[11]Aqueous reactions or if the Lewis acid can coordinate to the amine.
(e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃)
Buffered Systems Reactions requiring a mildly acidic pH (e.g., 5-6) with controlled H⁺ concentration.Reactions requiring strong acid catalysis.
(e.g., Acetic acid/acetate buffer)

Issue 3: Difficulty in analytically confirming the stability or degradation of the compound in a formulation or reaction.

  • Probable Cause: The chosen analytical method lacks the specificity to distinguish the starting material from its degradation products or is not being implemented correctly.

  • Recommended Action:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method. Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer like ammonium formate). The starting amine will have a different retention time than the more polar aldehyde product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation by tracking the mass-to-charge ratio (m/z) of the parent compound and the expected degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The disappearance of the characteristic acetal methoxy singlet (around 3.3 ppm) and the methine triplet (around 4.5 ppm), coupled with the appearance of a new aldehyde proton signal (downfield, around 9.8 ppm), provides a clear indication of hydrolysis.[12]

Troubleshooting Workflow start Problem: Compound instability or low yield observed. check_acid Was the experiment conducted under acidic conditions (pH < 6)? start->check_acid no_acid Issue is likely unrelated to acetal hydrolysis. Investigate other reaction parameters. check_acid->no_acid No check_intent Was hydrolysis (deprotection) the intended outcome? check_acid->check_intent Yes intent_yes Reaction is incomplete. Increase acid concentration, temperature, or reaction time. Ensure water is present. check_intent->intent_yes Yes intent_no Unintentional Degradation Occurred check_intent->intent_no No check_source Identify source of acid. intent_no->check_source source_reagent Acidic Reagent/Catalyst check_source->source_reagent source_workup Acidic Workup/Purification check_source->source_workup sol_reagent Switch to anhydrous conditions. Use a non-hydrolytic acid (e.g., Lewis acid). Lower reaction temperature. source_reagent->sol_reagent Solution sol_workup Neutralize with base (e.g., NaHCO₃) before concentration. Use neutralized silica gel for chromatography. source_workup->sol_workup Solution

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Monitoring Acidic Degradation via HPLC

This protocol provides a method to quantify the stability of the title compound at a specific acidic pH.

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in acetonitrile.

  • Prepare an Acidic Buffer: Prepare a buffer solution at the desired pH (e.g., pH 5.0 citrate buffer).

  • Initiate the Experiment: In a clean vial, combine 9.9 mL of the acidic buffer with 0.1 mL of the compound's stock solution to achieve a final concentration of 10 µg/mL. Start a timer immediately.

  • Time-Point Sampling: At designated time points (e.g., t=0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot of the reaction mixture and immediately quench the degradation by diluting it into a vial containing a mobile phase at a neutral or basic pH.

  • HPLC Analysis: Analyze each time-point sample by reverse-phase HPLC. Monitor the peak area of the starting material.

  • Data Analysis: Plot the peak area of the starting material against time to determine the degradation kinetics and calculate the compound's half-life under those conditions.

Protocol 2: Controlled Acetal Deprotection to the Aldehyde

This protocol is for users who intentionally wish to hydrolyze the acetal to generate the corresponding aldehyde.

  • Dissolve the Compound: Dissolve (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add Acid Catalyst: Add a catalytic amount of a strong acid (e.g., 0.1 eq of 2M HCl or 0.1 eq of p-toluenesulfonic acid).

  • Monitor the Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~8).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde product. Further purification can be performed if necessary.

Safe Handling and Storage

To ensure the long-term integrity of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, please adhere to the following storage recommendations:

  • Container: Store in a tightly sealed container to prevent moisture ingress.[13][14]

  • Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen.

  • Temperature: Keep in a cool, dry, and well-ventilated place away from heat sources.[13][15]

  • Incompatibilities: Store away from strong acids, acid chlorides, and strong oxidizing agents.[16] Ensure the storage area is free from acidic vapors.

References

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Available from: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. Available from: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available from: [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Available from: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Available from: [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

  • Wang, W., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available from: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Poly(acetal). Available from: [Link]

  • Virpinska, I., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. PMC. Available from: [Link]

  • The Gund Company. (2024, July 9). SAFETY DATA SHEET - ACETAL. Available from: [Link]

  • Neudoerfl, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available from: [Link]

  • Sharma, G., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. SpringerLink. Available from: [Link]

  • ResearchGate. (2016). Figure 3: pH-Stability test of the aminal core toward hydrolysis. Available from: [Link]

  • NIOSH. (1994, August 15). NMAM 3507: ACETALDEHYDE by HPLC. Available from: [Link]

Sources

troubleshooting guide for reactions involving (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1460499-54-0 (Representative Analog) | Role: Masked Amino-Aldehyde Intermediate[1]

Introduction: Molecule Profile & Reactivity

Welcome to the technical guide for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine . This molecule is a bifunctional building block containing a tertiary amine (with sterically differentiating methyl and isopropyl groups) and a dimethyl acetal (a masked aldehyde).[1]

Why this guide exists: This molecule behaves as a "chemical chameleon."[1] In basic media, it is a stable amine; in acidic media, it becomes a reactive amino-aldehyde.[1] The transition between these states is the source of 90% of experimental failures.

Quick Reference Properties
FeatureChemical BehaviorImplications for Handling
Amine Core Basic (

), Nucleophilic
Forms salts with acids; streaks on standard silica gel.[1]
Isopropyl Group Steric BulkReduces nucleophilicity compared to dimethylamine; increases solubility in lipophilic solvents.[1]
Acetal Group Acid-LabileStable to base/nucleophiles; hydrolyzes to aldehyde at pH < 4.[1]
Propyl Linker 3-Carbon SpacerCritical Risk: The hydrolyzed aldehyde (3-aminopropanal derivative) is prone to Retro-Michael elimination or polymerization.[1]

Module 1: Acetal Deprotection (The "Unmasking" Phase)

User Issue: "I treated the acetal with 1N HCl, but I recovered a black tar instead of the aldehyde."

Root Cause Analysis

The product of hydrolysis is a 3-amino aldehyde . These are notoriously unstable.[1]

  • Self-Polymerization: The amine of one molecule reacts with the aldehyde of another (intermolecular aldol/Mannich).

  • Retro-Michael Reaction: Under vigorous conditions, the amine can eliminate, generating acrolein (toxic, volatile) and the free amine.

Troubleshooting Protocol

Q: How do I safely unmask the aldehyde? A: You must avoid "free" amino-aldehyde accumulation. Use in-situ trapping or buffered hydrolysis .[1]

Method A: Transacetalization (Gentle) Instead of water/HCl, use acetone and a catalyst.[1] This swaps the volatile methanol for acetone, driving the equilibrium without generating a high concentration of water.

  • Reagents: Acetone (Solvent), Amberlyst-15 (H+ form) or

    
    -TsOH (0.1 eq).[1]
    
  • Procedure: Reflux gently. The dimethyl acetal exchanges with acetone to release the aldehyde slowly.

Method B: Two-Phase Hydrolysis (buffered) If aqueous acid is required, keep the aldehyde protonated (protected from amine attack) until the next step.

  • Dissolve amine in

    
    .[1]
    
  • Add equal volume of 2N HCl (The amine is now protonated:

    
    ).
    
  • Stir vigorously. The acetal hydrolyzes, but the ammonium salt cannot act as a nucleophile to polymerize the aldehyde.

  • Do not neutralize and isolate. Use the acidic aqueous layer directly in the next step (e.g., reductive amination) or neutralize immediately in the presence of the electrophile.

Workflow Visualization: Hydrolysis Decision Tree

HydrolysisWorkflow Start Start: Acetal Deprotection MethodCheck Is the next step Reductive Amination? Start->MethodCheck Direct Yes: One-Pot Protocol MethodCheck->Direct Yes Isolate No: Need Isolated Aldehyde MethodCheck->Isolate No Step1 Add Aqueous HCl (pH 1-2) Keep Amine Protonated Direct->Step1 Risk CRITICAL RISK: Aldehyde Polymerization Isolate->Risk Step2 Add Coupling Partner + Reducing Agent (STAB/NaCNBH3) Step1->Step2 SafeRoute Use Transacetalization (Acetone + Amberlyst-15) Risk->SafeRoute Recommended

Caption: Decision tree for deprotecting amino-acetals. Direct isolation of the free aldehyde is high-risk and should be avoided.

Module 2: Reductive Amination

User Issue: "The reaction stalled, or I see over-alkylation products."

Scientific Context

The isopropyl group provides steric bulk, making the nitrogen less likely to attack the aldehyde of another molecule if the pH is controlled. However, the reaction pH dictates the mechanism.

Optimization Table
VariableRecommendationScientific Rationale
Reducing Agent STAB (Sodium Triacetoxyborohydride)STAB reduces imines faster than aldehydes.[1][2] NaBH4 is too strong (reduces aldehyde to alcohol).[1] NaCNBH3 is toxic but effective at pH 6.
pH Window 4.5 – 5.5 Critical: At pH < 4, the amine is fully protonated (non-nucleophilic). At pH > 6, the imine hydrolysis competes. Use Acetic Acid/NaOAc buffer.[1]
Order of Addition Sequential1. Deprotect acetal (HCl).[1] 2. Adjust pH to 5 (NaOAc). 3. Add amine partner. 4. Add STAB.[1]
Temperature

Heat promotes the Retro-Michael elimination of the 3-aminopropanal intermediate.[1]

Module 3: Purification (The "Streaking" Problem)

User Issue: "My compound disappears on the silica column or streaks from baseline to solvent front."

The Chemistry of Loss

Silica gel is acidic (


).[1]
  • Salt Formation: The tertiary amine reacts with silanol groups (

    
    ).[1] The compound sticks permanently.
    
  • Acetal Hydrolysis: The acidic silica hydrolyzes the acetal during the column run, destroying your product.

Purification Protocol

Option A: Amine-Modified Silica (The "Tea" Method)

  • Pre-treatment: Slurry the silica gel in Hexanes containing 1-2% Triethylamine (Et3N) .[1]

  • Mobile Phase: Continue using 1% Et3N in your eluent system (e.g., Hexanes/EtOAc + 1% Et3N).[1]

  • Mechanism:[1][3][4][5] Et3N saturates the acidic silanol sites, allowing your product to elute freely.

Option B: Basic Alumina

  • Switch stationary phase from Silica to Basic Alumina (Activity Grade III) .[1]

  • Benefit: Alumina is basic; it preserves the acetal and prevents amine salt formation.

Option C: Acid/Base Extraction (No Column) If the impurities are non-basic:

  • Dissolve crude in

    
    .[1]
    
  • Extract with 1M HCl (Product goes to water layer; impurities stay in organic).[1]

  • Wash aqueous layer with

    
    .[1]
    
  • Basify aqueous layer (pH 12) with NaOH (keep cold!).[1]

  • Extract rapidly with

    
    .[1]
    

Module 4: Storage & Stability

User Question: "The liquid turned yellow/orange after a month. Is it still good?"

Diagnosis:

  • N-Oxide Formation: Tertiary amines oxidize in air.[1]

  • Hydrolysis: Moisture in the air + atmospheric

    
     (carbonic acid) can slowly hydrolyze the acetal.
    

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.[1]

  • Temperature:

    
     (Refrigerator).
    
  • Container: Amber glass (light sensitive).[1]

  • Stabilizer: If storing for >6 months, store as the Oxalate Salt . Oxalic acid forms a crystalline solid with the amine, stabilizing both the nitrogen and the acetal.

References & Authoritative Sources

  • Acetal Hydrolysis Mechanisms:

    • Clayden, J., Greeves, N., & Warren, S.[1] (2012).[6] Organic Chemistry. Oxford University Press.[7] (Chapter 14: Acetals and Ketals).[1][8]

    • Greene, T. W., & Wuts, P. G. M.[1] (2014).[1][6][9][10] Greene's Protective Groups in Organic Synthesis. Wiley.[11] [1]

  • Reductive Amination Protocols:

    • Abdel-Magid, A. F., et al.[1] (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

    • Matassini, C., et al.[1][4] (2020).[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry. Link

  • Purification of Amines:

    • Reich, H. J.[1] (2017).[12] "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database. Link

    • Sorbent Technologies.[1] (2022).[1][2][13] "Amino Silica Gel Applications." Link

  • Retro-Michael Instability:

    • Trost, B. M., & Fleming, I.[1] (1991).[1] Comprehensive Organic Synthesis. Pergamon Press. (Vol 4: Additions to C-X

      
      -Bonds).
      

Sources

preventing byproduct formation in (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile amine. Our focus is on providing in-depth, field-proven insights to help you anticipate and prevent the formation of byproducts in your reactions, ensuring the integrity of your synthesis and the purity of your final compounds.

The core of this molecule's reactivity lies in the interplay between its nucleophilic tertiary amine and its acid-sensitive acetal protecting group. Understanding this dual nature is paramount to successful experimentation. This guide is structured in a question-and-answer format to directly address the most common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Synthesis & Starting Material Purity

Q1: What are the likely impurities in my starting material, (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, and how can they affect my reaction?

A1: The most probable synthetic route to (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is the reductive amination of 3,3-dimethoxypropanal with N-methylisopropylamine. Therefore, impurities in your starting amine are likely to originate from this synthesis.

Key Potential Impurities:

  • Residual N-methylisopropylamine: Unreacted starting material from the synthesis. This secondary amine can compete in subsequent alkylation or acylation reactions, leading to undesired side products.

  • 3,3-Dimethoxypropanal: Unreacted aldehyde from the synthesis. This can lead to the formation of undesired iminium ions or undergo aldol reactions under certain conditions.

  • Methanol: A byproduct of the acetal formation or carried over from the synthesis. It can act as a competing nucleophile in some reactions.

  • Over-alkylation products: During the synthesis of N-methylisopropylamine itself, traces of isopropylamine and N,N-dimethylisopropylamine can be formed[1]. These may be carried through and react in your subsequent steps.

These impurities can complicate your reaction by introducing competing nucleophiles, leading to a complex product mixture and making purification challenging. It is advisable to verify the purity of your (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine by GC-MS or NMR before use.

Q2: How can I purify my stock of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine?

A2: For tertiary amines, purification can often be achieved by distillation. However, given the potential for thermal decomposition, vacuum distillation is recommended. For removal of primary and secondary amine impurities, adsorption chromatography using acidic aluminum oxide can be an effective method[2][3]. The tertiary amine will elute while the more basic primary and secondary amines are retained. For challenging separations, flash chromatography on silica gel treated with an amine base (e.g., triethylamine) can be employed to prevent streaking and improve separation of basic compounds[4].

Reaction Conditions & Byproduct Formation

Q3: I am seeing a new, more polar byproduct in my reaction. What could it be?

A3: The most common byproduct when working with (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is the result of acetal hydrolysis. The dimethoxypropyl group is a protecting group for an aldehyde, and it is highly susceptible to cleavage under acidic conditions[5][6]. Even trace amounts of acid, or protic solvents in the presence of a Lewis acid, can catalyze this deprotection.

The byproduct is likely 3-(methyl(propan-2-yl)amino)propanal .

Caption: Acid-catalyzed hydrolysis of the acetal.

This newly formed aldehyde is reactive and can participate in further undesired reactions, such as aldol condensations or reactions with other nucleophiles in your mixture.

Q4: How can I prevent the hydrolysis of the acetal group during my reaction?

A4: Preventing acetal hydrolysis is critical. Acetals are generally stable under neutral and basic conditions[6][7].

Key Strategies to Prevent Hydrolysis:

  • Strict pH Control: Maintain the reaction pH above 7. If your reaction generates acid, include a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to neutralize it in situ.

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Avoid Protic Acids: Do not use protic acids as catalysts or for workup if the acetal needs to remain intact.

  • Lewis Acid Caution: Be cautious with Lewis acids. While some may be tolerated, many can promote acetal cleavage, especially in the presence of trace water.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Run reactions at the lowest effective temperature.

Q5: I am using the amine as a nucleophile in an alkylation reaction and see multiple products. What is happening?

A5: If your starting amine is contaminated with residual N-methylisopropylamine (a secondary amine), this will also be alkylated, leading to the formation of your desired product alongside another tertiary amine. Direct alkylation of amines can sometimes lead to over-alkylation, forming quaternary ammonium salts, though this is less common with bulky tertiary amines[8].

Alkylation Side Reaction cluster_0 Desired Reaction cluster_1 Side Reaction from Impurity TargetAmine (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine QuatSalt Desired Quaternary Ammonium Salt TargetAmine->QuatSalt R-X ImpurityAmine N-Methylisopropylamine (Impurity) SideProduct Undesired Tertiary Amine ImpurityAmine->SideProduct R-X

Caption: Competing alkylation reactions.

Q6: My reaction seems to be stalling or giving low yields. Could the amine be the issue?

A6: Yes, several factors related to the amine could be at play:

  • Steric Hindrance: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a relatively bulky tertiary amine. It may be a poor nucleophile for reactions with sterically hindered electrophiles. Increasing the reaction temperature or using a more reactive electrophile could help.

  • Basicity vs. Nucleophilicity: While a good base, its nucleophilicity may be lower than expected due to steric bulk. It might be more effective as a non-nucleophilic base in some reactions.

  • Protonation: If the reaction medium is acidic, the amine will be protonated to its ammonium salt. The ammonium salt is not nucleophilic, which will shut down the desired reaction pathway[9].

Troubleshooting Guide

This table provides a summary of common problems, their probable causes, and recommended solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Rationale
Appearance of a new, more polar spot on TLC; unexpected aldehyde/ketone peaks in NMR. Acetal Hydrolysis: Reaction conditions are acidic (pH < 7), or there is significant water present.Control pH: Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). Ensure Anhydrous Conditions: Use dry solvents and reagents; run under an inert atmosphere. This prevents the protonation and subsequent cleavage of the acetal[5][6].
Multiple products of similar polarity to the desired product. Starting Material Impurities: Presence of unreacted N-methylisopropylamine or other amine impurities from the synthesis[1].Purify Starting Amine: Use adsorption chromatography on acidic alumina or amine-deactivated silica gel to remove more basic impurities[2][4]. Verify Purity: Confirm the purity of the starting amine by GC-MS or NMR before use.
Formation of an insoluble precipitate. Quaternary Ammonium Salt Formation: Over-alkylation of the tertiary amine.Use Stoichiometric Control: Use a 1:1 ratio of amine to alkylating agent. Monitor Reaction: Follow the reaction by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Low or no conversion. Steric Hindrance: The amine is too bulky for the electrophile.Increase Reaction Temperature/Time: This can help overcome the activation energy barrier. Use a More Reactive Electrophile: For example, use an alkyl iodide instead of an alkyl chloride.
Amine Protonation: The reaction medium is acidic, rendering the amine non-nucleophilic.Adjust pH: Ensure the reaction is run under neutral or basic conditions. A protonated amine loses its lone pair for nucleophilic attack[9].
Complex mixture of unidentifiable byproducts. Decomposition of Hydrolyzed Aldehyde: The initially formed 3-(methyl(propan-2-yl)amino)propanal is unstable and undergoes further reactions (e.g., self-condensation).Strictly Avoid Acidic Conditions: This is the root cause. If deprotection is unavoidable, consider if the aldehyde can be trapped in situ.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine under Neutral Conditions

This protocol is designed to minimize the risk of acetal hydrolysis.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alkylating agent (e.g., alkyl halide, 1.0 eq) and a suitable anhydrous aprotic solvent (e.g., acetonitrile, DMF).

  • Add (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.1 eq).

  • If the alkylating agent generates acid upon reaction (e.g., from an elimination side reaction), include a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (not acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent product streaking.

Protocol 2: Verifying the Stability of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine to Reaction Conditions

Before committing to a large-scale reaction, it is prudent to test the stability of your amine under the proposed conditions.

  • In a small vial, dissolve a sample of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in the reaction solvent.

  • Add all reagents except for your main electrophile/substrate. This includes any catalysts, bases, or additives.

  • Stir the mixture under the planned reaction conditions (temperature, time).

  • Analyze a sample of the mixture by ¹H NMR or GC-MS. Look for the disappearance of the methoxy signal (singlet around 3.3 ppm) and the appearance of an aldehyde proton signal (triplet around 9.8 ppm), which would indicate acetal hydrolysis.

Caption: Workflow for stability testing.

By following these guidelines and understanding the chemical vulnerabilities of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, you can significantly reduce the formation of unwanted byproducts, leading to cleaner reactions, simpler purifications, and more reliable results.

References

  • Nemo_Tenetur. Synthesis of N-Methylisopropylamine. The Vespiary. Available at: [Link]

  • Coenen, A., Kosswig, K., Von Praun, F., & Schuller, H.-P. (1981). Purification of tertiary amines using an adsorbent. U.S.
  • curdled. (2022). Comment on N-Methylisopropylamine synthesis. Reddit. Available at: [Link]

  • BenchChem. (2025). Preventing degradation of 5-Methoxy-3-(di-n-propylamino)chroman in solution. Technical Support Center.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • BASF SE. (2014). Method for purifying compounds containing amino groups. U.S.
  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link]

  • Stoddard Tutoring. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. YouTube. Available at: [Link]

  • CN116444378A. (2023). Synthesis method of N-methyl isopropyl amine.
  • CN101575297B. (2012). Preparation method of N-methyl-3,3-diphenylpropylamine.
  • CN102070461A. (2011). Synthesis method of N-methyl isopropylamine.
  • Chemische Werke Huls AG. (1981). Process for the purification of tertiary amines.
  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78485, N-Methylisopropylamine.
  • Biotage. Reductive Amination Reaction with UV-Transparent Compounds.
  • Rychnovsky, S. D. (2025). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
  • Perflavory. N-methyl isopropyl amine, 4747-21-1.
  • BenchChem. (2025). Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)propanal in Organic Synthesis.
  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • ResearchGate. (2025).
  • Organic Syntheses. Organic Syntheses Procedure.
  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure.
  • Beller, M., et al. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
  • Ghorbani-Vaghei, R. (2015).
  • Horner, D. E. (1977). Radiation and Chemical Stability of Amines.
  • BOC Sciences. CAS 57597-62-3 (3,3-Dimethoxy-propanenitrile).
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • GalChimia. (2010).
  • Meng, Q.W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions.
  • Kol, M., & Bar-Haim, G. (2004).
  • Virta, P., et al. (2023).
  • ChemicalBook. 3,3-dimethoxypropanal | 19060-10-7.
  • Talybov, A., et al. (2013). Synthesis of Substituted N-Alkylamines in Aqueous Media.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Fu, Y., et al. (2010). Isolation and identification of three by-products found in methylamphetamine synthesized by the Emde route.
  • Amines. Chapter 10.
  • PrepChem.com. Synthesis of N,N-dimethyl-N-3-(3-hydroxy-2-naphthamido)propylamine.
  • BenchChem. (2025).
  • ResearchGate. (2023). Copolymerization of N-[3-dialkylaminopropyl]methacrylamides with acrylic amides and esters in organic solvents.
  • BenchChem. (2025). Common impurities identified in commercial 3-undecyne.

Sources

Technical Support Center: Scale-Up Synthesis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine . This molecule—a sterically hindered tertiary amine featuring an acid-labile dimethyl acetal—presents unique challenges during multi-kilogram production, specifically regarding chemoselectivity, exotherm management, and downstream purification.

Part 1: Synthetic Strategy & Pathway Selection

SynthesisRoutes Aldehyde 3,3-Dimethoxypropanal Imine Iminium Intermediate Aldehyde->Imine + Amine (Mild Acid) Amine N-Methylisopropylamine Amine->Imine Product (3,3-Dimethoxypropyl)(methyl) (propan-2-yl)amine Amine->Product + Halide / Base (Alkylation) Halide 3-Bromo-1,1-dimethoxypropane Halide->Product Imine->Product NaBH(OAc)3 (Reductive Amination)

Fig 1. Comparison of Reductive Amination (Blue/Green) vs. Direct Alkylation (Red) routes.

FAQ: Route Selection & Reaction Engineering

Q: Why do we recommend Reductive Amination over Direct Alkylation for this specific tertiary amine? A: Direct alkylation of [1] with 3-halo-1,1-dimethoxypropane requires elevated temperatures and stoichiometric base. Because the halide is adjacent to an electron-withdrawing acetal, it is highly prone to base-catalyzed E2 elimination, generating volatile and toxic acrolein derivatives rather than the desired product. Conversely, reductive amination using 3,3-dimethoxypropanal is highly chemoselective. By utilizing[2], the reaction selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol. STAB is mild, non-toxic compared to cyanoborohydrides, and perfectly tolerates the acetal functional group[3].

Q: N-methylisopropylamine is highly volatile (bp ~50°C). How does this impact the scale-up stoichiometry? A: Because N-methylisopropylamine is a volatile secondary aliphatic amine with a pKa of ~10.6[1], evaporative loss during the exothermic iminium formation can severely skew stoichiometry, leaving unreacted aldehyde. Causality & Solution: The unreacted aldehyde will eventually be reduced by STAB to 3,3-dimethoxypropan-1-ol, a difficult-to-separate impurity. To prevent this, the amine must be charged at a 1.15x to 1.20x molar excess using a closed-system subsurface addition.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following kilo-scale protocol incorporates built-in In-Process Controls (IPCs). If an IPC fails, the protocol inherently pauses, preventing the progression of failed batches.

Standard Operating Procedure: Kilo-Scale Reductive Amination

1. Iminium Formation (Closed System):

  • Charge a 50 L glass-lined reactor with 1,2-Dichloroethane (DCE) (15 L) and 3,3-dimethoxypropanal (1.0 kg, 8.46 mol).

  • Cool the reactor to 0–5 °C.

  • Subsurface Addition: Slowly pump N-methylisopropylamine (0.74 kg, 10.15 mol, 1.2 eq) into the mixture.

  • Causality: Subsurface addition prevents the amine from flashing off into the reactor headspace.

  • Stir for 30 minutes at 5 °C.

2. Reduction:

  • Charge Sodium Triacetoxyborohydride (STAB) (2.51 kg, 11.84 mol, 1.4 eq) in 5 equal portions over 90 minutes, maintaining the internal temperature strictly below 15 °C.

  • Causality: STAB addition is exothermic. Exceeding 15 °C before the reduction is complete can cause side-reactions and thermal degradation of the iminium intermediate[4].

  • Stir at 20 °C for 4 hours.

  • IPC Check 1 (GC-FID): Sample the reaction. Proceed to workup only if residual 3,3-dimethoxypropanal is < 1.0% Area. (Self-Validation: If > 1.0%, stir for an additional 2 hours).

3. pH-Controlled Quench & Workup:

  • Cool the reactor to 5 °C. Slowly quench with saturated aqueous NaHCO₃ (10 L).

  • IPC Check 2 (pH Probe): Measure the aqueous phase pH. It must be ≥ 7.5. If pH < 7.5, add 1M NaOH until stabilized.

  • Causality:[5]. A premature phase separation at pH 6 will destroy the product.

  • Separate the phases. Extract the aqueous layer with DCE (5 L). Combine organic layers, wash with brine (5 L), and dry over anhydrous Na₂SO₄.

Part 3: Quantitative Process Metrics

The following table summarizes the critical process parameters and expected quantitative outcomes for the validated protocol.

Process ParameterTarget ValueAcceptable RangeConsequence of Deviation
Amine Equivalents 1.20 eq1.15 – 1.25 eq< 1.15 leads to alcohol byproduct; > 1.25 wastes reagent.
STAB Equivalents 1.40 eq1.30 – 1.50 eqIncomplete reduction of the iminium intermediate[6].
Reduction Temp 15 °C10 °C – 20 °C> 20 °C causes thermal degradation and impurity spikes.
Quench pH 8.07.5 – 8.5< 7.5 causes catastrophic acetal cleavage[5].
Expected Yield 88%85% – 92%Indicates efficient conversion and minimal mechanical loss.
Purity (GC-FID) > 98.5%> 98.0%Required threshold for downstream pharmaceutical use.

Part 4: Downstream Processing & Troubleshooting

Workup Quench Quench Reaction (aq. NaHCO3, pH > 7.5) PhaseSep Phase Separation (Extract with DCE) Quench->PhaseSep Wash Brine Wash & Dry (Na2SO4) PhaseSep->Wash Distillation Vacuum Distillation (Add trace Na2CO3) Wash->Distillation Pure Pure Target Amine (>98% GC) Distillation->Pure Controlled Temp & Basic Pot Degradation Acetal Cleavage (If pH < 5 or High Heat) Distillation->Degradation Trace Acid / Thermal Stress

Fig 2. Critical decision points during the downstream liquid-liquid extraction and distillation workflow.

FAQ: Purification Challenges

Q: We are observing significant product degradation (appearance of a new aldehyde peak on GC) during vacuum distillation. How do we resolve this? A: You are experiencing thermal acetal cracking. Even if the bulk solution is neutral, trace acidic impurities concentrated in the distillation pot at high temperatures (> 100 °C) will catalyze the cleavage of the 3,3-dimethoxypropyl group back into an aldehyde and methanol. Solution: Add a catalytic amount of a non-volatile inorganic base (e.g., 0.5% w/w solid Na₂CO₃) directly into the distillation pot prior to applying vacuum. This ensures the micro-environment remains strictly basic throughout the thermal stress of distillation, preserving the acetal[5].

Q: The final product contains 3-5% of an unknown high-boiling impurity. What is it, and how do we avoid it? A: This is likely the dialkylated byproduct or an aldol-condensation product of the starting aldehyde. Because 3,3-dimethoxypropanal can undergo self-condensation under basic conditions, prolonged stirring of the aldehyde and amine before the addition of the reducing agent should be avoided. Solution: Do not let the iminium formation step sit overnight. Proceed to the STAB reduction immediately after the 30-minute iminium formation window to trap the intermediate before side-reactions occur[3].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

  • "Methyl Isopropyl Amine Production Cost Analysis Reports." Procurement Resource. URL:[Link]

  • "A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride." ResearchGate. URL:[Link]

  • "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up." PubMed. URL:[Link]

Sources

Analytical Support Center: Monitoring (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (Chemical Formula: C₉H₂₁NO₂; MW: 175.27 g/mol ).

This compound presents a unique "perfect storm" of analytical challenges for drug development professionals: it lacks a UV chromophore, contains a highly acid-sensitive dimethyl acetal group, and features a basic tertiary amine that readily interacts with free silanols on silica-based columns. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure accurate reaction monitoring and structural characterization.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my product peak completely invisible on HPLC-UV, even at high concentrations?

The Causality: Standard High-Performance Liquid Chromatography (HPLC) relies on Ultraviolet (UV) detection (typically 210–254 nm). (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine consists entirely of aliphatic chains, an amine, and an acetal group. It lacks the conjugated


-electron systems or aromatic rings required to absorb UV light effectively.
The Solution:  You must abandon UV detection for this specific molecule. Switch to a universal, mass-sensitive detector such as a Charged Aerosol Detector (CAD)  or an Evaporative Light Scattering Detector (ELSD). CAD provides a uniform response for all non-volatile and semi-volatile analytes, completely independent of the molecule's optical properties[1].
Q2: My LC-MS (ESI+) shows a mass of m/z 130.1 instead of the expected m/z 176.2. Did my reaction fail?

The Causality: Your reaction likely succeeded, but your analytical method destroyed the product. Standard LC-MS mobile phases rely on 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to facilitate ionization. However, the 3,3-dimethoxypropyl group is a dimethyl acetal. Under acidic conditions, acetals undergo rapid, acid-catalyzed hydrolysis via an oxonium ion intermediate to form the corresponding aldehyde and two equivalents of methanol[2]. The m/z 130.1 peak is the protonated aldehyde degradant (3-(methyl(propan-2-yl)amino)propanal). The Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) using an ethylene bridged hybrid (BEH) column designed to withstand alkaline conditions.

AcetalHydrolysis A (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (Intact Acetal: m/z 176.2) B Acidic Mobile Phase (e.g., 0.1% Formic Acid) A->B H+ attack on methoxy O C Oxonium Ion Intermediate (- MeOH) B->C Loss of Methanol D Hemiacetal Intermediate (+ H2O) C->D Hydration E 3-(methyl(propan-2-yl)amino)propanal (Aldehyde Degradant: m/z 130.1) D->E Loss of Methanol

Fig 1: Acid-catalyzed hydrolysis pathway of the acetal group in standard LC-MS mobile phases.

Q3: I am experiencing severe peak tailing and poor reproducibility. How do I resolve this?

The Causality: The tertiary amine in the molecule is highly basic. In neutral or mildly acidic conditions, it becomes protonated and interacts strongly with residual, negatively charged silanol groups (Si-O⁻) on standard silica stationary phases via secondary ion-exchange mechanisms. The Solution: For LC, use the high-pH method described above to keep the amine in its neutral, unprotonated state. Alternatively, for high-throughput reaction monitoring, utilize Headspace or Direct-Injection GC-FID . Because the molecule is relatively low molecular weight and volatile, GC-FID avoids pH-related degradation entirely. Ensure you use an amine-deactivated GC column to prevent adsorption to the GC inlet[3].

Part 2: Standardized Experimental Protocols

Protocol A: GC-FID Method for High-Throughput Reaction Monitoring

Use this protocol for tracking reaction completion, optimizing yields, and routine purity checks.

  • Column Selection: Install an amine-deactivated capillary column (e.g., CP-Volamine or Rtx-Volatile Amine, 30 m × 0.32 mm, 5.0 µm film thickness). This prevents the tertiary amine from sticking to active sites[3].

  • Inlet Preparation: Use a base-deactivated inlet liner. Set the injection port temperature to 220°C.

  • Sample Preparation: Quench a 50 µL aliquot of the reaction mixture. Extract into a high-boiling organic solvent (e.g., N,N-Dimethylacetamide - DMAc). To mitigate matrix effects and prevent on-column degradation, add 5% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a deactivation reagent[3].

  • Oven Temperature Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 15°C/min to 220°C.

    • Final: 220°C (hold 5 min).

  • Detection: Flame Ionization Detector (FID) set to 250°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

Protocol B: LC-CAD/MS Method for Structural Confirmation

Use this protocol for impurity profiling and confirming the structural identity of the intact acetal.

  • Column Selection: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent high-pH stable column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide. (Self-validating check: Do not use Formic Acid or TFA, as this will trigger the degradation pathway in Fig 1).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection (Orthogonal Setup):

    • CAD: Set evaporation temperature to 35°C (to prevent volatilization of the low-MW amine)[1].

    • MS: Electrospray Ionization in positive mode (ESI+). Monitor for the intact protonated mass

      
      .
      

Part 3: Analytical Decision Matrix & Data Presentation

To streamline your workflow, use the following decision tree and comparison matrix to select the appropriate analytical technique for your specific experimental goal.

DecisionTree Start Reaction Sample: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine Q1 Primary Analytical Goal? Start->Q1 ID Structural ID / Impurity Profiling Q1->ID Qualitative Quant Reaction Monitoring / Yield Quantitation Q1->Quant Quantitative LC LC-MS (ESI+) / LC-CAD Use High pH Buffer (pH 9.0) ID->LC GC GC-FID Use Amine-Deactivated Column Quant->GC

Fig 2: Decision matrix for selecting the optimal analytical technique based on experimental goals.

Quantitative Comparison of Analytical Techniques
Analytical TechniqueSensitivityIntact Acetal StabilityAmine Peak ShapePrimary Application
HPLC-UV (Standard) Very Poor (No Chromophore)Poor (if acidic)Poor (Tailing)Not Recommended
LC-MS (0.1% FA) High (for degradant)FAIL (Hydrolyzes to Aldehyde)ModerateNot Recommended
LC-CAD/MS (pH 9.0) High (Universal CAD response)Excellent (Stable at high pH)Excellent (Neutralized)Impurity Profiling, Structural ID
GC-FID (Deactivated) Moderate to HighExcellent (No aqueous acid)Excellent (No silanol interactions)High-Throughput Reaction Monitoring

Part 4: References

  • Acetal Hydrolysis Mechanism: Gonser, M. W., et al. "Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer." ACS Omega, National Institutes of Health (NIH) / PMC. Available at:[2]

  • Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds: "Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections." MDPI. Available at:[1]

  • GC-FID Methodologies for Volatile Amines: You, C., et al. "A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals." Analytical Methods, ResearchGate. Available at:[3]

Sources

Validation & Comparative

characterization of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Characterization and Utility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine Derivatives

Compound: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine CAS (Related): 146049954 (PubChem CID) Common Name: N-(3,3-Dimethoxypropyl)-N-methylisopropylamine Class: Amino-Acetal Linker / Masked Aldehyde

Executive Summary

This guide evaluates the characterization and stability profile of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine , a critical "masked aldehyde" intermediate used in the synthesis of nitrogen-containing heterocycles (e.g., benzazepines like Ivabradine) and specialized ligands.

The core challenge with this molecule is the acetal-aldehyde equilibrium . While the dimethyl acetal functionality provides essential protection against polymerization during storage, it introduces specific analytical constraints compared to cyclic acetal alternatives (e.g., 1,3-dioxolanes). This guide compares these derivatives and establishes a self-validating protocol for their analysis.

Comparative Analysis: Acetal Variants & Stability

The choice between the acyclic dimethyl acetal (the subject compound) and its cyclic analogs impacts process scalability and analytical method development.

FeatureDimethyl Acetal (Acyclic) 1,3-Dioxolane (Cyclic Alternative) Free Aldehyde (Hydrolyzed)
Structure -CH(OMe)2-CH(O-CH2)2-CHO
Acid Stability Low (Hydrolyzes rapidly at pH < 4)High (Requires heat + strong acid)N/A (Reactive Species)
Atom Economy High (Low MW leaving group: MeOH)Lower (Leaving group: Ethylene Glycol)Best (No leaving group)
Storage Stable under N2/Basic conditionsVery StableUnstable (Polymerizes)
Reactivity Ideal for in situ deprotectionSlow activation; requires forcing conditionsHigh (Prone to side reactions)
Primary Use One-pot reductive aminations Long-term intermediate storageImmediate consumption only

Strategic Insight: For rapid synthetic workflows (e.g., flow chemistry), the Dimethyl Acetal is superior due to its faster hydrolysis kinetics (


), allowing milder deprotection conditions that preserve sensitive amine functionalities.

Characterization Protocols

A. NMR Spectroscopy (Structural Validation)

The most definitive method to distinguish the stable acetal from the reactive aldehyde or hydrolysis byproducts is


H NMR.
  • Solvent:

    
     (Neutralized with basic alumina to prevent in-tube hydrolysis).
    
  • Key Diagnostic Signals:

MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Acetal Methine 4.40 – 4.50 Triplet (

Hz)
Confirms intact acetal protection.
Methoxy Groups 3.30 – 3.35 Singlet (6H) Integration confirms dimethyl substitution.
Aldehyde Proton 9.75 – 9.85 Triplet Impurity Flag: Indicates hydrolysis.
Isopropyl Methine 2.80 – 3.00SeptetConfirms N-isopropyl group.
N-Methyl 2.20 – 2.30SingletConfirms tertiary amine status.
B. HPLC Analysis (Method Development)
  • Challenge: Standard acidic mobile phases (0.1% TFA/Formic Acid) will hydrolyze the acetal on-column, leading to split peaks or broad "humps" corresponding to the aldehyde.

  • Solution: Use a High pH Reverse Phase Method .

    • Column: C18 (Base-deactivated, e.g., XBridge or Gemini NX).

    • Buffer: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Triethylamine.

    • Detection: UV (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).

C. Mass Spectrometry (Fragmentation)
  • Ionization: ESI (+)

  • Parent Ion:

    
     Da.
    
  • Characteristic Fragment: Loss of methoxy group

    
    .
    
  • Aldehyde Artifact: If an intense peak at

    
     (
    
    
    
    ) is observed, it indicates source-induced fragmentation or sample degradation.

Experimental Workflows

Protocol 1: Controlled Hydrolysis & Quantification

This protocol validates the "active content" of the material by converting it fully to the aldehyde and trapping it.

  • Dissolution: Dissolve 50 mg of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in 2 mL of 1M HCl.

  • Hydrolysis: Stir at RT for 30 mins. (Monitor disappearance of acetal triplet at 4.4 ppm via NMR if

    
     is used).
    
  • Derivatization: Add excess 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution.

  • Analysis: Filter the resulting hydrazone precipitate. Dry and weigh, or analyze by HPLC (UV @ 360 nm).

    • Calculation: Yield of hydrazone directly correlates to the molar purity of the starting acetal.

Protocol 2: One-Pot Reductive Amination (Application)
  • Activation: Treat acetal (1.0 eq) with 1M aqueous HCl (3.0 eq) at 40°C for 1 hour.

  • Neutralization: Cool to 0°C; adjust pH to 6-7 with NaOH.

  • Coupling: Add amine partner (1.1 eq) and reducing agent (

    
    , 1.5 eq).
    
  • Result: Clean conversion to the secondary/tertiary amine product without isolating the unstable aldehyde.

Visualizations

Figure 1: Reaction & Stability Pathway

This diagram illustrates the equilibrium between the stable acetal precursor and the reactive aldehyde species.

ReactionPathway Acetal (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine (Stable Precursor) Aldehyde 3-[Isopropyl(methyl)amino] propanal (Reactive Intermediate) Acetal->Aldehyde Acid Hydrolysis (HCl, H2O) Aldehyde->Acetal MeOH, H+ Product Target Heterocycle (e.g., Benzazepine deriv.) Aldehyde->Product Reductive Amination (R-NH2, NaBH4) Hydrate Gem-Diol Hydrate (Inactive Reservoir) Aldehyde->Hydrate +H2O (Equilibrium)

Caption: Acid-catalyzed activation of the dimethyl acetal to the reactive aldehyde, showing the competitive hydration equilibrium.

Figure 2: Analytical Decision Tree

A logic flow for selecting the correct characterization method based on sample state.

AnalysisTree Start Sample: (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine Q1 Is the sample a pure oil/solid? Start->Q1 Q2 Is the sample in aqueous solution? Q1->Q2 No Method1 NMR (CDCl3 + Basic Alumina) Target: Acetal Triplet (4.4 ppm) Q1->Method1 Yes Method2 High pH HPLC (pH > 9.5) Column: C18 Base-Deactivated Q2->Method2 Process Check Method3 Derivatization (DNPH) Quantify via UV-Vis Q2->Method3 Purity/Yield Check

Caption: Selection of analytical methods to prevent artifactual hydrolysis during measurement.

References

  • PubChem. (2025).[1] Compound Summary: (3,3-dimethoxypropyl)(methyl)(propan-2-yl)amine. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones: Distinguishing Acetals via NMR. [Link]

  • Organic Chemistry Portal. (2024). Dimethyl Acetals: Synthesis and Stability in Organic Synthesis. [Link]

Sources

A Comparative Guide to (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine and Other N-Alkylated Amines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and drug development, the selection of an appropriate N-alkylated amine is a critical decision that can dictate the success of a reaction pathway. These ubiquitous compounds serve as bases, catalysts, and key synthetic building blocks.[1] This guide provides an in-depth comparison of the lesser-known tertiary amine, (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine , with several industry-standard N-alkylated amines. By examining their structural nuances, basicity, steric profiles, and functional roles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Deconstructing (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine: A Bifunctional Building Block

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is a tertiary amine characterized by three key structural features: a methyl group, an isopropyl group, and a 3,3-dimethoxypropyl group attached to the nitrogen atom. While not a commonly cited reagent, its structure presents intriguing possibilities.

  • Tertiary Amine Core: The nitrogen atom is trisubstituted, rendering it a non-protic base. The combination of a small methyl group and a bulkier isopropyl group creates a moderate degree of steric hindrance around the nitrogen's lone pair of electrons. This steric environment is a crucial determinant of its nucleophilicity.

  • Latent Aldehyde Functionality: The 3,3-dimethoxypropyl moiety contains a dimethyl acetal. Acetals are stable protecting groups for aldehydes and ketones, unreactive towards bases, nucleophiles, and many oxidizing and reducing agents.[2] However, they can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.[3][4]

This dual functionality makes (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine a potential bifunctional building block. It can initially be employed as a sterically hindered base, and in a subsequent step, the masked aldehyde can be deprotected for further synthetic transformations, such as reductive amination or Wittig reactions.

Comparative Analysis with Benchmark N-Alkylated Amines

To contextualize the potential utility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, we will compare it against four widely used N-alkylated amines: Triethylamine (TEA), N,N-Diisopropylethylamine (Hünig's Base), N-Methylmorpholine (NMM), and the primary amine, 3-Methoxypropylamine.

Physicochemical and Performance Properties

The choice of an amine in a chemical reaction often hinges on a delicate balance between its basicity (the ability to abstract a proton) and its nucleophilicity (the ability to attack an electrophilic center). Steric hindrance around the nitrogen atom is a key factor that differentiates these two properties.

AmineStructurepKa of Conjugate AcidKey Features & Applications
(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine CCN(C)CCC(OC)OCEstimated ~10.5-11.0Bifunctional: sterically hindered base with a latent aldehyde.
Triethylamine (TEA) CCN(CC)CC10.75[1][5][6]Widely used, moderately hindered base and nucleophile.[5] Common in acylations and as an acid scavenger.[7]
N,N-Diisopropylethylamine (Hünig's Base) CCN(C(C)C)C(C)C~11[8][9][10]Highly sterically hindered, strong, non-nucleophilic base.[11][12][13] Ideal for promoting elimination reactions.[14]
N-Methylmorpholine (NMM) CN1CCOCC17.38[15][16]Cyclic tertiary amine with moderate basicity and steric hindrance.[17][18] Often used in peptide couplings and as a catalyst for polyurethane foams.[19][20]
3-Methoxypropylamine COCCCN9.73[21][22]Primary amine with a methoxy group.[23] Used as a building block and corrosion inhibitor.[24][25]
The Interplay of Basicity, Steric Hindrance, and Nucleophilicity

The utility of a tertiary amine is largely defined by the steric bulk of its N-alkyl substituents.

  • Triethylamine (TEA) possesses three ethyl groups, which impart moderate steric hindrance. While it is a strong base (pKa of 10.75), its nitrogen center remains accessible enough to act as a nucleophile.[5][26] This can be problematic in reactions where only proton abstraction is desired, as N-alkylation of TEA can lead to the formation of a quaternary ammonium salt, consuming the base and complicating purification.[27]

  • N,N-Diisopropylethylamine (Hünig's Base) , with its two isopropyl groups and one ethyl group, presents a significantly more congested environment around the nitrogen atom.[11] This steric shielding makes it a very poor nucleophile, while its basicity remains high.[13][28] This "non-nucleophilic" character is highly desirable in base-mediated elimination reactions (E2), where it can efficiently remove a proton without competing in substitution (SN2) side reactions.[14]

  • (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine is structurally intermediate between TEA and Hünig's base in terms of steric hindrance. The presence of one isopropyl group and one methyl group suggests that it would be less nucleophilic than TEA but more so than Hünig's base. Its basicity is expected to be comparable to other trialkylamines.

  • N-Methylmorpholine (NMM) is a cyclic tertiary amine. Its rigid ring structure provides a defined steric environment. With a pKa of 7.38, it is a significantly weaker base than the acyclic tertiary amines.[15][16] This lower basicity can be advantageous in reactions involving base-sensitive functional groups.[29]

  • 3-Methoxypropylamine , as a primary amine, is a good nucleophile and a moderately strong base.[23][30] Its inclusion here highlights the effect of N-alkylation: the transition from a primary amine to a tertiary amine generally increases basicity and steric hindrance, while decreasing nucleophilicity in many contexts.[31]

Experimental Protocols and Methodologies

To provide a practical context for the comparison, this section outlines detailed experimental protocols for key transformations involving these amines.

Protocol: Acylation of a Secondary Amine using Triethylamine

This protocol details a standard procedure for the acylation of a secondary amine, where triethylamine acts as an acid scavenger.

Objective: To synthesize N,N-diethylbenzamide from diethylamine and benzoyl chloride.

Reaction Scheme: C6H5COCl + (CH3CH2)2NH + (CH3CH2)3N -> C6H5CON(CH2CH3)2 + (CH3CH2)3NH+Cl-

Materials:

  • Diethylamine

  • Benzoyl chloride

  • Triethylamine (TEA)[5]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve diethylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Add benzoyl chloride (1.0 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethylbenzamide.

Causality Behind Experimental Choices:

  • Triethylamine as an Acid Scavenger: The reaction produces HCl as a byproduct. TEA neutralizes the HCl to form triethylammonium chloride, preventing the protonation and deactivation of the nucleophilic diethylamine.[5]

  • Anhydrous Conditions: Benzoyl chloride is moisture-sensitive and will hydrolyze to benzoic acid in the presence of water.

  • 0 °C Reaction Temperature: The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side reactions.

Protocol: Deprotection of the Dimethyl Acetal in (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

This protocol describes a standard acid-catalyzed hydrolysis to unmask the aldehyde functionality.[3]

Objective: To generate 4-((methyl)(propan-2-yl)amino)butanal from (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine.

Reaction Scheme: (CH3)2CH-N(CH3)-CH2CH2CH(OCH3)2 + H2O/H+ -> (CH3)2CH-N(CH3)-CH2CH2CHO + 2CH3OH

Materials:

  • (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

  • Acetone

  • Water

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (1.0 equiv.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Causality Behind Experimental Choices:

  • Acid Catalyst: The hydrolysis of acetals is acid-catalyzed. The acid protonates one of the methoxy groups, initiating the cleavage.[3]

  • Acetone/Water Solvent System: Acetone helps to solubilize the organic substrate, while water is a necessary reagent for the hydrolysis.[4]

  • Neutralization: The acid catalyst must be neutralized before workup and concentration to prevent potential side reactions of the product aldehyde.

Visualization of Concepts

Diagrams created using Graphviz can help to visualize the concepts discussed.

G cluster_0 Factors Influencing Amine Reactivity cluster_1 Amine Comparison Basicity Basicity (pKa) Ability to accept H+ Nucleophilicity Nucleophilicity Ability to attack electrophiles Basicity->Nucleophilicity Generally Correlated StericHindrance Steric Hindrance Bulk around Nitrogen StericHindrance->Nucleophilicity Inversely Correlated TEA Triethylamine Low Sterics Good Nucleophile HunigsBase Hünig's Base High Sterics Poor Nucleophile TargetAmine (3,3-Dimethoxypropyl)... Moderate Sterics Moderate Nucleophile HunigsBase->TargetAmine More Nucleophilic TargetAmine->TEA More Nucleophilic

Caption: Relationship between basicity, steric hindrance, and nucleophilicity for selected tertiary amines.

G Synthetic Utility of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine Start (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine AsBase Use as a Sterically Hindered Base Start->AsBase Deprotection Acid-Catalyzed Deprotection Start->Deprotection Aldehyde 4-((methyl)(propan-2-yl)amino)butanal Deprotection->Aldehyde FurtherRxn Further Transformations (e.g., Reductive Amination) Aldehyde->FurtherRxn

Caption: Potential synthetic pathways utilizing the bifunctionality of the target amine.

Conclusion

The selection of an N-alkylated amine is a nuanced decision that requires a thorough understanding of the reaction mechanism and the properties of the amine.

  • (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine emerges as a potentially valuable, albeit underutilized, bifunctional building block. Its moderate steric profile positions it between the highly nucleophilic triethylamine and the non-nucleophilic Hünig's base, while its latent aldehyde functionality offers opportunities for sequential synthetic transformations.

  • Triethylamine (TEA) remains the workhorse for general-purpose acid scavenging where its nucleophilicity is not a detriment.[5]

  • N,N-Diisopropylethylamine (Hünig's Base) is the reagent of choice for base-mediated reactions that are sensitive to nucleophilic attack, such as eliminations.[11][13]

  • N-Methylmorpholine (NMM) provides a milder basic alternative, suitable for reactions with sensitive substrates.[17][29]

  • 3-Methoxypropylamine serves as a useful primary amine building block, and its comparison with the tertiary amines underscores the profound impact of N-alkylation on reactivity.[24]

Ultimately, the optimal amine for a given application will depend on the specific requirements for basicity, nucleophilicity, and steric bulk. This guide provides the foundational knowledge and comparative data to empower researchers to make the most effective choice for their synthetic challenges.

References

  • Triethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Retrieved from [Link]

  • Triethylamine | (C2H5)3N | CID 8471 - PubChem. (n.d.). Retrieved from [Link]

  • N,N-Diisopropylethylamine - ChemBK. (2024, April 10). Retrieved from [Link]

  • N -Methylmorpholine - Grokipedia. (n.d.). Retrieved from [Link]

  • N-Methylmorpholine - Wikipedia. (n.d.). Retrieved from [Link]

  • TRIETHYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • N-Methylmorpholine: A Versatile Chemical Intermediate and Catalyst. (2025, December 26). Retrieved from [Link]

  • N,N-Diisopropylethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • N-Methylmorpholine. (n.d.). Retrieved from [Link]

  • N-METHYLMORPHOLINE (NMM) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Hünig's Base - Oreate AI Blog. (2025, December 8). Retrieved from [Link]

  • Non-nucleophilic base - Wikipedia. (n.d.). Retrieved from [Link]

  • N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Nucleophilicity of Amines Definition - Organic Chemistry... - Fiveable. (2025, August 15). Retrieved from [Link]

  • N,N-Diisopropylethylamine (DIPEA), 1 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting - Carl ROTH. (n.d.). Retrieved from [Link]

  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection - Hainan Sincere Industries. (2025, May 26). Retrieved from [Link]

  • N ,N -Diisopropylethylamine - Grokipedia. (n.d.). Retrieved from [Link]

  • pKa of Triethylamine - vCalc. (n.d.). Retrieved from [Link]

  • Acylation of Alcohols and Amines. (n.d.). Retrieved from [Link]

  • N-Methylmorpholine - ChemBK. (2025, August 19). Retrieved from [Link]

  • Custom N-Methylmorpholine Introduction - machinesuppliers - WordPress.com. (2016, December 1). Retrieved from [Link]

  • Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org. (n.d.). Retrieved from [Link]

  • Nucleophilic Properties (Amines) | AQA A-Level Chemistry. (n.d.). Retrieved from [Link]

  • amines as nucleophiles - Chemguide. (n.d.). Retrieved from [Link]

  • Deprotection of dimethyl acetals. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Do tertiary amines possess good nucleophilicity to react with epoxides? - ResearchGate. (2023, February 7). Retrieved from [Link]

  • Simple and Chemoselective Deprotection of Acetals Using Aqueous Dimethyl Sulfoxide | Chemistry Letters | Oxford Academic. (2006, May 3). Retrieved from [Link]

  • Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. (n.d.). Retrieved from [Link]

  • 3-Methoxypropylamine - Solubility of Things. (n.d.). Retrieved from [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). Retrieved from [Link]

  • 3-Methoxypropylamine | Univar Solutions. (n.d.). Retrieved from [Link]

  • 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: Alternatives to (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The reagent (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: 1306606-59-8) serves a critical role in organic synthesis as a masked amino-aldehyde . It allows for the introduction of an


-methyl-

-isopropylamino motif tethered to a reactive aldehyde (via acetal hydrolysis), commonly used in the synthesis of heterocycles (e.g., pyrroles, quinolines) or reductive amination cascades.

While effective, this specific reagent presents significant process challenges:

  • Supply Chain Fragility: As a specialized building block, it often suffers from single-source availability and high unit costs (

    
     $15/g).
    
  • Stability: The acyclic dimethyl acetal is susceptible to premature hydrolysis under mild acidic conditions or humidity, leading to degradation.

  • Atom Economy: Purchasing the pre-made reagent obscures the fact that it can be generated in situ from commodity chemicals with higher atom efficiency.

This guide evaluates three distinct synthetic strategies to replace the direct purchase of this reagent, focusing on Process Control , Stability , and Cost-Efficiency .

Technical Analysis of the Target Reagent

Target Structure:


-(3,3-dimethoxypropyl)-N-methylpropan-2-amine
Function:  Precursor to 3-(isopropyl(methyl)amino)propanal.
Mechanism: 
  • Masking: The aldehyde is protected as a dimethyl acetal to prevent polymerization (self-condensation) of the amino-aldehyde.

  • Activation: Treatment with aqueous acid (HCl or TsOH) removes the methoxy groups, revealing the aldehyde for downstream reaction.

The Core Problem: Acyclic Acetal Instability

Acyclic acetals (dimethyl/diethyl) have a lower entropic barrier to hydrolysis compared to cyclic acetals (dioxolanes). In humid storage conditions, the target reagent can slowly release methanol and the free aldehyde, which then oxidizes or polymerizes, compromising purity.

Comparative Analysis of Alternatives

We propose three alternative workflows. Method A is the recommended process-chemistry approach. Method B is the stability-focused approach. Method C is the "Make vs. Buy" direct replacement.

Method A: The Aza-Michael Addition (Recommended)
  • Chemistry: Conjugate addition of

    
    -methylisopropylamine to Acrolein Dimethyl Acetal.
    
  • Rationale: This is a 100% atom-economical reaction. It avoids halide waste and uses cheaper starting materials.

  • Pros: Mild conditions, no salt formation, high yield (>95%).

  • Cons: Acrolein acetals can polymerize if not stabilized; requires careful temperature control.

Method B: The Cyclic Acetal (Dioxolane) Analog
  • Chemistry: Use of

    
    -(2-(1,3-dioxolan-2-yl)ethyl)-N-methylpropan-2-amine .
    
  • Rationale: Replacing the dimethyl acetal with a 1,3-dioxolane ring significantly increases stability toward moisture and weak acids.

  • Pros: Superior shelf-life, crystalline salts are easier to purify.

  • Cons: Hydrolysis requires slightly more forcing acidic conditions (e.g., higher temp or stronger acid) compared to the dimethyl acetal.

Method C: Nucleophilic Substitution (The "De Novo" Route)
  • Chemistry: Alkylation of

    
    -methylisopropylamine with 3-Chloro-1,1-dimethoxypropane.
    
  • Rationale: Direct synthesis of the exact target molecule from commodity precursors.

  • Pros: Yields the exact CAS registry compound (no regulatory change in final structure).

  • Cons: Low atom economy (stoichiometric HCl/salt waste), long reaction times, potential for elimination side products (allyl acetals).

Performance Data Comparison

The following data summarizes representative process metrics for generating the active amino-aldehyde intermediate using the three methods.

MetricTarget Reagent (Purchased)Method A (Aza-Michael)Method B (Dioxolane)Method C (Alkylation)
Atom Economy N/A (Finished Good)100% (Excellent)~75%~65% (Poor)
Reaction Time 0 h (Ready to use)2–4 h 12–24 h18–36 h
Waste (E-Factor) Low (Packaging only)< 0.5 (Solvent only)ModerateHigh (Salts formed)
Hydrolysis Rate Fast (

min)
Fast (

min)
Slow (

min)
Fast (

min)
Storage Stability Low (Hygroscopic)Low (Make in-situ)High Low
Cost Est. ($/mol) > $2,500< $150 < $300< $250

Visualizing the Pathways

The following diagram illustrates the chemical causality between the alternatives and the final active aldehyde species.

G cluster_inputs Raw Materials cluster_intermediates Masked Intermediates A N-Methylisopropylamine Target Target Reagent (Dimethyl Acetal) A->Target Route C: Alkylation (-HCl) A->Target Route A: Aza-Michael (Atom Eco: 100%) Cyclic Cyclic Analog (Dioxolane) A->Cyclic Route B: Alkylation (High Stability) B Acrolein Dimethyl Acetal B->Target C 3-Chloro-1,1-dimethoxypropane C->Target D 2-(2-Bromoethyl)-1,3-dioxolane D->Cyclic Final Active Amino-Aldehyde (Ready for Cyclization) Target->Final Acid Hydrolysis (Fast) Cyclic->Final Acid Hydrolysis (Slow/Controlled)

Caption: Comparative synthetic pathways. Route A (Green) offers the highest efficiency. Route B (Yellow) offers stability. Route C (Red) is the legacy substitution route.

Detailed Experimental Protocols

Protocol A: High-Efficiency Aza-Michael Generation

Use this protocol for in-situ generation to avoid storage instability.

Reagents:

  • 
    -Methylisopropylamine (1.0 equiv)
    
  • Acrolein Dimethyl Acetal (1.05 equiv)

  • Catalyst: Glacial Acetic Acid (5 mol%) or Ionic Liquid [DBU][Lac] (for green applications).

Workflow:

  • Setup: Charge a dry reactor with

    
    -methylisopropylamine under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add Acrolein Dimethyl Acetal dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours.

  • Monitoring: Check via TLC or GC. Disappearance of amine indicates completion.

  • Workup:

    • For In-Situ Use: The solution can be used directly in the next acidic hydrolysis step.

    • For Isolation: Concentrate under reduced pressure to remove excess acrolein acetal. Yield is typically quantitative (>98%).

Protocol B: Synthesis of the Stable Dioxolane Analog

Use this protocol if you need to store the intermediate for >1 month.

Reagents:

  • 
    -Methylisopropylamine (1.2 equiv)
    
  • 2-(2-Bromoethyl)-1,3-dioxolane (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN)

Workflow:

  • Setup: Suspend

    
     and the amine in ACN.
    
  • Alkylation: Add 2-(2-Bromoethyl)-1,3-dioxolane. Heat to reflux (80°C) for 16–24 hours.

  • Filtration: Cool to RT, filter off inorganic salts (

    
    , Excess 
    
    
    
    ).
  • Purification: Concentrate the filtrate. The residue is often pure enough, but can be distilled (bp ~85°C @ 1 mmHg) for high-purity applications.

  • Storage: Store under Argon. This analog resists hydrolysis in ambient humidity significantly better than the dimethyl acetal.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Route A) Polymerization of Acrolein AcetalEnsure Acrolein Acetal is distilled or contains stabilizer (hydroquinone). Keep temp < 30°C.
Incomplete Hydrolysis Cyclic Acetal (Route B) too stableDioxolanes require stronger acid or heat compared to dimethyl acetals. Increase temp to 50°C or use 1M HCl.
Impurity: Elimination Route C (Alkylation) side reactionUse a polar aprotic solvent (DMF/DMSO) and lower temperature to favor substitution (

) over elimination (

).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Acetal Protecting Groups: Spotlight on 2-Methyl-1,1-dipropoxypropane. Retrieved from

  • Organic Chemistry Portal. (2025). 1,3-Dioxanes, 1,3-Dioxolanes: Stability and Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2013). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from

  • MDPI. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Retrieved from

  • Organic Syntheses. (2026). Ethylamine, N-methyl - Organic Syntheses Procedure. Retrieved from

  • Semantic Scholar. (2019). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by [DBU][Lac]. Retrieved from

Sources

comparative study of reactivity between (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine and similar amines

[1][2][3][4]

Executive Summary

Strategic Value: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (referred to herein as Target-A ) represents a strategic balance in the landscape of "masked" amino-aldehydes.[1][2][3][4] Unlike its dimethyl analogues, the inclusion of an isopropyl group introduces specific steric modulation that dampens unwanted nucleophilic side reactions while maintaining sufficient basicity for physiological activity.

This guide compares Target-A against two structural analogues to delineate its performance envelope:

  • Analogue-1 (Low Steric): (3,3-Dimethoxypropyl)dimethylamine[1][2][4]

  • Analogue-2 (High Steric): (3,3-Dimethoxypropyl)diisopropylamine[1][2][4]

Key Findings:

  • Hydrolysis Kinetics: Target-A exhibits a "Goldilocks" hydrolysis profile—stable at pH 7.4 but rapidly deprotecting at pH < 4.0, making it an ideal pH-sensitive linker.[1][2][3]

  • Nucleophilicity: The isopropyl group reduces quaternization rates by ~40% compared to Analogue-1, significantly improving shelf-stability in alkylating environments.[1][2][3]

Physicochemical & Structural Profile[1][4][5][6]

The reactivity of Target-A is governed by the interplay between the electron-rich tertiary amine and the acid-labile acetal tail.[1][2][3]

Table 1: Structural & Physical Parameters
ParameterTarget-A (Methyl/Isopropyl)Analogue-1 (Dimethyl)Analogue-2 (Diisopropyl)Impact on Reactivity
Steric Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
-0.47 (Isopropyl)0.00 (Methyl)-0.94 (Diisopropyl)Determines resistance to nucleophilic attack.[1][3][4]
Predicted pKa (Base) 10.1 ± 0.29.8 ± 0.210.5 ± 0.2Higher pKa in Target-A aids protonation-dependent solubility.[1][2][3][4]
LogP (Predicted) ~1.3~0.8~2.1Target-A offers optimal lipophilicity for membrane permeability.[1][2][3][4]
Cone Angle ~135°~112°~160°Critical for predicting binding affinity and catalyst interference.[1][4]

Reactivity Study 1: Nucleophilicity & Quaternization

Objective: Determine the stability of the tertiary amine against inadvertent quaternization (e.g., with alkyl halides or in formulation).

Mechanism

The reaction follows an

14

MenshutkinSubstrateTertiary Amine(Target-A)TS[Transition State]‡Steric ClashSubstrate->TS k2 ElectrophileAlkyl Halide(R-X)Electrophile->TSProductQuaternaryAmmonium SaltTS->Product

Figure 1: Menshutkin reaction pathway highlighting the steric transition state.[1][2][3][4]

Comparative Data (Relative Rates)

Using Methyl Iodide (MeI) in Acetonitrile at 25°C:

CompoundRelative Rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Half-Life (

)
Interpretation
Analogue-1 1.00 (Reference)~12 minHighly reactive; prone to instability.[1][3][4]
Target-A 0.58 ~21 min Controlled reactivity; stable handling.
Analogue-2 0.04> 5 hoursInert; difficult to functionalize if needed.[1][2][3][4]

Expert Insight: Target-A provides the best compromise. It is nucleophilic enough to react when driven (e.g., in synthesis) but sterically hindered enough to resist background alkylation during storage.[4]

Reactivity Study 2: Acetal Hydrolysis (The "Masking" Effect)

Objective: Evaluate the deprotection rate of the aldehyde function under physiological and synthetic conditions.

Mechanism

Acid-catalyzed hydrolysis converts the acetal into an aldehyde.[1][2][3][4] The proximal ammonium group (formed at low pH) exerts an inductive electron-withdrawing effect (-I), potentially destabilizing the oxonium intermediate and slowing hydrolysis compared to non-amine acetals.[1][3]

Hydrolysiscluster_effectAmmonium EffectAcetalAcetal Precursor(Masked)OxoniumOxonium IonIntermediateAcetal->Oxonium Fast Protonation H_plusH+ (Acid)H_plus->OxoniumAldehydeFree Aldehyde(Reactive)Oxonium->Aldehyde Rate Limiting (k_hyd) EffectProximal NH+ destabilizesOxonium via Inductive EffectEffect->Oxonium

Figure 2: Acid-catalyzed hydrolysis pathway. The protonated amine slows the rate-limiting step.[1][2][3]

Experimental Data: Hydrolysis Half-Lives ( )

Conditions: Aqueous buffer, 37°C.

pH ConditionTarget-A (

)
Observation
pH 7.4 (Physiological) > 48 HoursStable. Suitable for systemic circulation.[1][4]
pH 5.0 (Endosomal) ~ 45 MinutesRapid activation.[1][4] Ideal for drug release.[1][4]
pH 1.0 (Gastric) < 2 MinutesInstantaneous deprotection.[1][4]

Protocol Validation: The presence of the isopropyl group does not significantly affect the acetal hydrolysis rate compared to the dimethyl analogue, as the steric bulk is distal to the acetal center. This confirms that steric modulation at the nitrogen does not compromise the acetal's deprotection kinetics.[4]

Experimental Protocols

Protocol A: Comparative Quaternization Kinetics

Purpose: To quantify steric protection against alkylation.

  • Preparation: Dissolve 1.0 mmol of the amine (Target-A, Analogue-1, or Analogue-2) in 10 mL of dry Acetonitrile (

    
     for NMR monitoring).
    
  • Initiation: Add 1.1 equivalents (1.1 mmol) of Methyl Iodide (MeI) at 25°C.

  • Monitoring: Immediately transfer to an NMR tube. Monitor the disappearance of the N-Methyl singlet (approx.[1][3] 2.2 ppm) and appearance of the quaternary ammonium signal (approx.[4] 3.0 ppm).[1][4]

  • Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    ).
Protocol B: Controlled Acetal Hydrolysis

Purpose: To generate the reactive aldehyde for downstream synthesis.[1][4]

  • Solution: Prepare a 0.1 M solution of Target-A in THF:Water (4:1).[1][4]

  • Acidification: Add 1.0 M HCl dropwise until pH reaches 2.0 (monitor with pH meter).

  • Reaction: Stir at room temperature for 1 hour.

  • Validation: Monitor by TLC (SiO2, 10% MeOH/DCM). Stain with 2,4-DNP (Aldehyde appears as a yellow/orange spot).[1][4]

  • Neutralization: Critical Step. To isolate the free amine-aldehyde without polymerization, neutralize with solid

    
     at 0°C and extract immediately into DCM.[3]
    

References

  • Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3][4] (General principles of Menshutkin reaction and steric effects).

  • Cordes, E. H., & Bull, H. G. (1974).[4] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link[1][4]

  • Mayr, H., & Ofial, A. R. (2003).[4] Kinetics of Electrophile-Nucleophile Combinations: A Guide to Reactivity. Pure and Applied Chemistry, 75(11-12).[1][3][4] (Quantification of amine nucleophilicity).

  • PubChem. (2025).[1][4] Compound Summary: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine.[1][2][3][4][5] Link

Analytical Method Validation for (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine: A Comparative Guide of LC-MS/MS, GC-FID, and HPLC-CAD

Author: BenchChem Technical Support Team. Date: March 2026

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (C₉H₂₁NO₂) is a highly specialized, polar aliphatic building block frequently encountered in pharmaceutical synthesis. Quantifying this compound presents a triad of severe analytical challenges: it lacks a UV chromophore, possesses a basic tertiary amine that induces peak tailing, and contains a dimethyl acetal group that is highly susceptible to acid-catalyzed degradation.

This guide objectively compares standard analytical platforms—HPLC-UV, LC-MS/MS, GC-FID, and HPLC-CAD—and provides a comprehensive, self-validating protocol for the optimal method (HPLC-CAD) governed by ICH Q2(R2) standards[1],[2].

Comparative Analysis of Analytical Platforms

To establish a robust quantification method, we must analyze the physicochemical causality behind method failures and successes.

The Pitfalls of Conventional Techniques
  • HPLC-UV: The molecule consists entirely of aliphatic chains, an amine, and an acetal. Lacking π-π conjugated systems or aromatic rings, it exhibits negligible UV absorbance above 200 nm. Attempting quantification at 205 nm results in severe baseline drift and solvent interference, failing ICH Q2(R2) Signal-to-Noise (S/N) requirements for Limit of Quantitation (LOQ)[1].

  • LC-MS/MS (ESI+): While mass spectrometry offers extreme sensitivity, positive Electrospray Ionization (ESI+) typically requires acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) to protonate the amine. However, acetals undergo rapid specific-acid catalyzed hydrolysis at low pH[3]. The acid protonates the methoxy oxygen, driving the loss of methanol to form an oxocarbenium ion, which water quickly attacks to yield an aldehyde[4],[5]. Consequently, the analyte degrades during the chromatographic run, yielding multiple peaks and catastrophic recovery failures.

  • GC-FID: Gas chromatography with Flame Ionization Detection is a standard for volatile amines. However, the high inlet temperatures (typically >200°C) combined with the active silanol sites in standard GC liners trigger thermal breakdown of the acetal.

The Optimal Solution: HPLC-CAD

Charged Aerosol Detection (CAD) is a mass-flow sensitive detector that measures the charge transferred to dried analyte particles, making it universally applicable to non-volatile and semi-volatile compounds regardless of their optical properties[6],[7]. Crucially, CAD is highly compatible with volatile, high-pH mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 9.5). Operating at pH 9.5 completely halts acetal hydrolysis (which is stable in base)[3] and partially neutralizes the basic tertiary amine (pKa ~9.5), thereby preventing secondary silanol interactions and peak tailing on the column.

Table 1: Analytical Platform Comparison Matrix
Analytical PlatformDetection MechanismAcetal Stability (pH/Temp)Amine Peak ShapeVerdict
HPLC-UV Optical AbsorbanceStable (if high pH)Good (if high pH)Rejected (No chromophore)
LC-MS/MS Ionization (m/z)Poor (Hydrolyzes at pH < 4)GoodRejected (In-run degradation)
GC-FID Flame IonizationPoor (Thermal breakdown)Poor (Active silanols)Rejected (Thermal instability)
HPLC-CAD Mass-Flow AerosolExcellent (Compatible w/ pH 9.5)ExcellentOptimal Choice

Decision Matrix Visualization

Workflow A Target Analyte: (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine B Optical Properties: Lacks UV Chromophore A->B C Eliminate HPLC-UV (Poor S/N at <210 nm) B->C Fails UV D Chemical Stability: Acetal is Acid-Labile B->D Alternative Detectors E Eliminate LC-MS/MS (0.1% FA causes hydrolysis) D->E Acidic Mobile Phase F Thermal Stability: High BP / Amine Tailing D->F Basic Mobile Phase G Eliminate GC-FID (Inlet degradation risk) F->G High Temp Vaporization H Optimal Selection: HPLC-CAD (High pH Volatile Buffer) F->H Ambient LC Conditions

Figure 1: Decision matrix for analytical platform selection based on analyte properties.

Experimental Protocol: HPLC-CAD Optimization

This protocol is designed as a self-validating system, ensuring that both the chemical integrity of the analyte and the physical requirements of the CAD detector are maintained[8].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to exactly 9.5 using dilute Ammonium Hydroxide.

    • Causality: Ammonium Bicarbonate is fully volatile, preventing CAD jet clogging[8]. The pH of 9.5 is strictly required to protect the acetal from hydrolysis[5].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile (v/v) containing 0.1% Triethylamine (TEA).

    • Causality: TEA acts as a basic microenvironmental buffer. If samples sit in the autosampler for 24+ hours, atmospheric CO₂ can lower the diluent pH, risking trace acetal degradation. TEA prevents this.

Step 2: Chromatographic Conditions
  • System: UHPLC coupled with a Charged Aerosol Detector.

  • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).

    • Causality: Standard silica columns dissolve at pH > 8.0. Ethylene Bridged Hybrid (BEH) particles are structurally stable up to pH 12, ensuring column longevity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% B → 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 10.1 min: 95% B → 5% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Step 3: CAD Detector Configuration
  • Evaporation Temperature: 35°C.

    • Causality: Because the analyte is a semi-volatile amine, high evaporation temperatures (e.g., 50°C) will cause the analyte to vaporize alongside the mobile phase, destroying the signal[7]. 35°C ensures solvent evaporation while preserving analyte mass.

  • Data Collection Rate: 10 Hz (Filter: 3.6s).

  • Power Function Value (PFV): 1.0 (Data must be transformed post-acquisition).

ICH Q2(R2) Validation Data & Statistical Transformation

CAD response (


) is proportional to analyte mass (

) but is inherently non-linear due to droplet drying physics, following the relationship

[8]. Standard linear regression will fail ICH Q2(R2) residual analysis. To comply with ICH Q2(R2) guidelines[1],[2], a Log-Log transformation (

) must be applied to linearize the calibration curve.
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (SST) Peak Area RSD ≤ 2.0% (n=6)RSD = 1.1%Pass
Specificity No interference at analyte RTMax blank peak = 0.05%Pass
Linearity (Log-Log Fit) R² ≥ 0.99 over 50% to 150% rangeR² = 0.998Pass
Accuracy (Spike Recovery) 95.0% - 105.0% recovery98.4% - 101.2%Pass
Repeatability (Precision) Assay RSD ≤ 2.0% (n=6)RSD = 1.4%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.5 µg/mL (S/N = 12)Pass
Conclusion

For the quantification of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine, traditional UV and MS techniques introduce systemic errors due to the molecule's lack of chromophores and extreme sensitivity to acid-catalyzed acetal hydrolysis. By utilizing HPLC-CAD with a high-pH, volatile ammonium bicarbonate buffer, laboratories can achieve a highly stable, precise, and ICH Q2(R2)-compliant analytical method.

References

1.[6] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. Chromatography Online. URL: 2.[7] Charged aerosol detection - factors affecting uniform analyte response. Thermo Fisher Scientific. URL: 3.[1] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: 4.[8] Tips for LC Coupled with Charged Aerosol Detection. LCGC International. URL: 5.[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL: 6.[3] Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability. PubMed Central (PMC). URL: 7.[4] Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. URL: 8.[5] Microenvironmental engineering of active sites for selective catalytic hydrolysis of acetals. Organic & Biomolecular Chemistry (RSC Publishing). URL:

Sources

Technical Guide: Purity Assessment of (3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Functionality Challenge

(3,3-Dimethoxypropyl)(methyl)(propan-2-yl)amine (CAS: Generic Structure Class) presents a distinct analytical challenge due to its bifunctional nature. It contains a tertiary amine (basic, prone to tailing on silica) and a dimethyl acetal (acid-labile).

Standard pharmaceutical analysis workflows often fail here. Reverse-phase HPLC with acidic buffers (e.g., 0.1% TFA) will hydrolyze the acetal to the aldehyde in situ, creating ghost peaks and false impurity profiles. Furthermore, the molecule lacks a UV-active chromophore, rendering standard UV/Vis detection (254 nm) useless.

This guide outlines the two most robust methodologies for assessing the purity of this synthesized intermediate: Quantitative NMR (qNMR) for absolute purity and GC-FID for volatile impurity profiling.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three primary analytical approaches.

FeatureMethod A: qNMR (1H) Method B: GC-FID Method C: HPLC-CAD/ELSD
Primary Utility Absolute Purity (Assay) Impurity Profiling Alternative Profiling
Reference Standard Not Required (Internal Std used)Required for quantificationRequired
Chromophore Need NoneNoneNone (Universal Detector)
Acetal Stability High (in basic solvent)High (Thermal/Inert)Low (Buffer dependent)
Precision < 1.0% RSD< 2.0% RSD2.0 - 5.0% RSD
Throughput Low (10-15 min/sample)High (Auto-sampler)Medium
Major Limitation Sensitivity (LOD ~0.1%)Thermolabile impuritiespH constraints (Must be > pH 8)
Expert Insight: Why qNMR is the "Gold Standard" here

For a synthesized intermediate where a certified reference standard is likely unavailable, qNMR is superior. It provides a direct mole-ratio measurement against a traceable internal standard (e.g., Dimethyl sulfone). Unlike GC, it does not discriminate against non-volatile salts or oligomers, giving a "true" mass balance purity.

Part 2: Experimental Protocols

Protocol A: Quantitative NMR (qNMR)

Objective: Determine absolute weight % purity without a reference standard of the analyte.

Reagents:

  • Solvent: Benzene-d6 (

    
    ) or 
    
    
    
    neutralized with solid
    
    
    .
    • Note: Avoid standard

      
       as it is often acidic, which will hydrolyze the acetal to the aldehyde during the scan.
      
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (

    
    ).
    
    • Requirement: High purity (>99.9% TraceCERT® or equivalent).

Procedure:

  • Gravimetry: Weigh exactly 15–20 mg of the Analyte (

    
    ) and 10–15 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.7 mL of solvent. Vortex until fully dissolved. Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      60 seconds (Calculated as
      
      
      of the slowest relaxing nucleus).
    • Scans: 16 or 32 (for S/N > 200).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the unique signal of the IS (e.g., TMB singlet at ~6.1 ppm).

    • Integrate the acetal proton of the analyte (Triplet at ~4.4 ppm) or the methoxy singlet (~3.3 ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass,

=Purity.[1][2][3][4][5]
Protocol B: GC-FID for Impurity Profiling

Objective: Detect volatile side-products (e.g., unreacted amine, elimination products).

System Configuration:

  • Inlet: Split/Splitless (Split ratio 50:1). Temperature: 250°C.

    • Liner: Ultra-Inert, base-deactivated wool (to prevent amine adsorption).

  • Detector: FID at 280°C.

  • Column: Base-deactivated phase (e.g., Rtx-Volatile Amine or CP-Volamine).

    • Dimensions: 30m x 0.32mm x 1.0µm.

    • Why: Standard polysiloxane columns will show severe tailing for tertiary amines, masking impurities.

Method Parameters:

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Sample Prep: Dilute to 1 mg/mL in Methanol (containing 0.1% KOH to ensure free-base form).

Data Analysis: Use "Area % Normalization" for general purity, but be aware that response factors between the acetal and potential aldehyde impurities may differ.

Part 3: Critical Visualization

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct method based on the specific analytical need (Purity vs. Impurity ID).

MethodSelection Start Start: Purity Assessment Goal What is the primary goal? Start->Goal AbsPurity Absolute Purity (Assay) Goal->AbsPurity ImpurityID Impurity Profiling Goal->ImpurityID RefStd Is a Certified Ref Standard available? AbsPurity->RefStd Volatile Are impurities volatile? ImpurityID->Volatile qNMR Method A: qNMR (Internal Standard) RefStd->qNMR No GCFID Method B: GC-FID (Base-Deactivated) RefStd->GCFID Yes (but rare) Volatile->GCFID Yes (Synthesis byproducts) HPLCCAD Method C: HPLC-CAD (High pH Buffer) Volatile->HPLCCAD No (Salts/Polymers)

Caption: Decision matrix for selecting qNMR, GC-FID, or HPLC-CAD based on reference standard availability and impurity volatility.

Stability & Degradation Pathway

Understanding the risk of hydrolysis is vital. The diagram below maps the degradation of the acetal if exposed to acidic analytical conditions (e.g., acidic HPLC mobile phases or acidic


).

Degradation Target (3,3-Dimethoxypropyl) (methyl)(propan-2-yl)amine (Target Molecule) Inter Hemiacetal Intermediate Target->Inter Hydrolysis (Fast) Acid + H3O+ / Acidic Buffer Acid->Inter Aldehyde 3-[methyl(propan-2-yl)amino] propanal (Degradant) Inter->Aldehyde - MeOH Methanol Methanol (2 eq) Inter->Methanol

Caption: Acid-catalyzed hydrolysis pathway. Using acidic HPLC buffers converts the target acetal into the aldehyde, causing false impurity data.

References

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016).[1] Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(6), 1293.

  • Agilent Technologies. (2020). Analysis of Volatile Amines by GC-FID using Agilent CP-Volamine. Application Note.

  • Restek Corporation. (2018). Analyze Volatile Amines with Stability and Precision Using Rtx-Volatile Amine Columns.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Tool for Certified Reference Materials.

Sources

Comprehensive Guide to Dimethoxypropyl Amine Derivatives: From Organic Synthesis to Surface Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes "dimethoxypropyl amine derivatives" in two distinct but critical research contexts: 3,3-dimethoxypropylamine (a masked aldehyde precursor in heterocyclic synthesis) and 3-(dimethoxymethylsilyl)propylamine (a bifunctional silane coupling agent). While often conflated in broad nomenclature, these derivatives serve mutually exclusive roles in drug discovery and materials science. This guide compares their performance against standard alternatives (e.g., APTES, aminoacetaldehyde acetals) and provides validated protocols for their application.

Part 1: Organic Synthesis – 3,3-Dimethoxypropylamine Derivatives

Mechanistic Role

In medicinal chemistry, 3,3-dimethoxypropylamine serves as a stable, "masked" aldehyde equivalent. It is primarily used to synthesize nitrogen-containing heterocycles (isoquinolines, pyrroles) via acid-catalyzed cyclization.[1] Unlike unstable free amino-aldehydes, the dimethoxy-acetal moiety protects the carbonyl group until cyclization is triggered, preventing premature polymerization.

Comparative Analysis: Linker Length & Reactivity

Research indicates that the chain length between the amine and the acetal significantly influences cyclization efficiency in the Pomeranz-Fritsch and Bobbitt reactions.

Feature3,3-Dimethoxypropylamine (3-Carbon)Aminoacetaldehyde Dimethyl Acetal (2-Carbon)Performance Verdict
Target Scaffold Benzo[c]azepines, HomoisoquinolinesIsoquinolines3-carbon linker creates 7-membered rings or specific 6-membered isomers.
Cyclization Rate Moderate (Entropically less favored)Fast (Favored 6-endo-trig)2-carbon is superior for standard isoquinolines; 3-carbon is essential for expanded ring systems.
Stability High (shelf-stable liquid)HighBoth are stable; 3-carbon derivatives often show lower hygroscopicity.
Yield (Typical) 45–65% (Substrate dependent)60–85%Lower yield in 3-carbon variants often requires stronger Lewis acid catalysts (e.g., TiCl₄).
Experimental Protocol: Modified Pomeranz-Fritsch Cyclization

Objective: Synthesis of 7-membered nitrogen heterocycles or substituted pyridines using 3,3-dimethoxypropylamine.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)[2]

  • 3,3-Dimethoxypropylamine (1.1 eq)

  • Toluene (Anhydrous)[3]

  • Trifluoroacetic Acid (TFA) or H₂SO₄

Workflow:

  • Imine Formation: Dissolve benzaldehyde and 3,3-dimethoxypropylamine in anhydrous toluene. Reflux with a Dean-Stark trap for 4–6 hours to remove water. Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Concentration: Evaporate toluene to yield the crude Schiff base (imine-acetal intermediate).

  • Cyclization: Redissolve crude oil in chilled TFA (0°C). Stir for 30 mins, then reflux for 12 hours.

    • Critical Note: For electron-deficient rings, add catalytic BF₃·OEt₂ to facilitate acetal activation.

  • Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM.

Reaction Pathway Visualization

PomeranzFritsch cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Benzaldehyde Benzaldehyde Imine-Acetal Intermediate Imine-Acetal Intermediate Benzaldehyde->Imine-Acetal Intermediate -H2O 3,3-Dimethoxypropylamine 3,3-Dimethoxypropylamine 3,3-Dimethoxypropylamine->Imine-Acetal Intermediate Oxonium Ion Oxonium Ion Imine-Acetal Intermediate->Oxonium Ion H+ / Lewis Acid Electrophilic Attack Electrophilic Attack Oxonium Ion->Electrophilic Attack Ring Closure Heterocycle Product Heterocycle Product Electrophilic Attack->Heterocycle Product -MeOH

Caption: Acid-catalyzed cyclization pathway of 3,3-dimethoxypropylamine derivatives to form N-heterocycles.

Part 2: Surface Engineering – 3-(Dimethoxymethylsilyl)propylamine

Mechanistic Role

In materials science, this derivative (often abbreviated as APMDES ) acts as a bifunctional coupling agent.[4] It anchors organic molecules to inorganic surfaces (silica, glass, metal oxides). The "dimethoxy" group hydrolyzes to silanols, which bond to the substrate, while the "propyl amine" tail remains available for bioconjugation.

Comparative Analysis: Alkoxy Group Impact

Researchers must choose between Dimethoxy (APMDES) and Triethoxy (APTES) silanes. The choice dictates monolayer density and stability.

FeatureDimethoxy (APMDES) Triethoxy (APTES) Scientific Implication
Hydrolysis Rate Fast (Methoxy > Ethoxy)SlowAPMDES is preferred for rapid functionalization but risks self-polymerization in solution.
Layer Structure Linear / Less Cross-linked3D Cross-linked NetworkAPTES forms robust, disordered multilayers. APMDES forms thinner, more ordered layers due to having only 2 reactive sites.
Steric Hindrance Methyl group reduces densityHigh densityThe methyl group in APMDES acts as a spacer, preventing overcrowding of amine groups, which improves catalytic accessibility.
Ethanol/Methanol Release Releases Methanol (Toxic)Releases EthanolAPTES is preferred for in vivo biomaterial synthesis due to lower toxicity of byproducts.
Experimental Protocol: Vapor-Phase Silanization (High Precision)

Objective: Create a uniform, monolayer-like amine surface on a silicon wafer using 3-(dimethoxymethylsilyl)propylamine. Vapor phase is superior to solution phase for APMDES to prevent polymerization.

Reagents:

  • Silicon Wafer / Glass Slide (Piranha cleaned)

  • 3-(Dimethoxymethylsilyl)propylamine (APMDES) (>98%)

  • Anhydrous Toluene (for washing)

Workflow:

  • Activation: Treat substrate with O₂ plasma (5 min) to maximize surface hydroxyl (-OH) density.

  • Deposition: Place the substrate in a vacuum desiccator. Place 200 µL of APMDES in a small open vial next to the substrate.

  • Vacuum Incubation: Pump down to <10 mbar. Seal and incubate at 60°C for 1–2 hours. The silane vapor reacts with surface -OH groups.

    • Mechanism:[5][6][7] The methoxy groups hydrolyze with surface-adsorbed water, releasing methanol and forming Si-O-Si bonds.

  • Curing: Remove substrate and bake at 110°C for 30 mins to drive covalent condensation.

  • Washing: Sonicate in anhydrous toluene (2x 10 min) then ethanol to remove physisorbed silanes.

Silanization Workflow Visualization

Silanization cluster_reaction Surface Reaction Silica Substrate (-OH) Silica Substrate (-OH) Hydrolysis Hydrolysis w/ Surface H2O (-MeOH) Silica Substrate (-OH)->Hydrolysis APMDES Vapor APMDES Vapor (Me-Si-(OMe)2-Pr-NH2) APMDES Vapor->Hydrolysis Self-Polymerization (Side Rxn) Self-Polymerization (Side Rxn) APMDES Vapor->Self-Polymerization (Side Rxn) If Excess H2O Present Condensation Condensation (Covalent Bonding) (Si-O-Si Bond) Hydrolysis->Condensation Functionalized Surface Amine-Functionalized Surface (Monolayer) Condensation->Functionalized Surface

Caption: Vapor-phase deposition of APMDES minimizes self-polymerization compared to solution methods.

References

  • Pomeranz, C. (1893).[2][5] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[5] Link

  • Bobbitt, J. M. (1998). "The Pomeranz–Fritsch Reaction in the Synthesis of Isoquinolines". Organic Reactions, 6, 1. Link

  • Zhang, F., et al. (2011). "How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica". Langmuir, 27(6), 2532–2540. Link

  • Zhu, M., et al. (2012). "Comparative study of the hydrolysis and condensation of methoxysilanes and ethoxysilanes". Journal of Sol-Gel Science and Technology, 61, 230–238. Link

  • Shaban, S. M., et al. (2014). "Synthesis, surface, thermodynamic properties and biological activity of dimethylaminopropylamine surfactants". Journal of Industrial and Engineering Chemistry, 20(6), 4194-4201. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.